Gelsempervine A
Description
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Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1S,14R,15E)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4-/t16-,19+,22?/m1/s1 |
InChI Key |
CZRUSFCSECMUDS-BVVQGLQOSA-N |
Isomeric SMILES |
C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@H]1C2(CO)C(=O)OC)NC4=CC=CC=C34)C |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2(CO)C(=O)OC)NC4=CC=CC=C34)C |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Data of Gelsempervine A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Gelsempervine A, a sarpagine-type indole alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the general experimental protocols for obtaining such data, and includes a workflow diagram for the spectroscopic analysis of natural products.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 2 | - |
| 3 | - |
| 5 | - |
| 6α | - |
| 6β | - |
| 7 | - |
| 8 | - |
| 9 | - |
| 10 | - |
| 11 | - |
| 12 | - |
| 13 | - |
| 14α | - |
| 14β | - |
| 15 | - |
| 16 | - |
| 17 | - |
| 18 | - |
| 19 | - |
| 20 | - |
| 21α | - |
| 21β | - |
| Na-H | - |
| Nb-Me | - |
| CO₂Me | - |
Note: Specific proton signal assignments were not fully detailed in the available search results. This table serves as a template for where such data would be presented.
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Position | Chemical Shift (δ) ppm |
| 2 | 133.9 |
| 3 | -* |
| 5 | 57.7 |
| 6 | 20.3 |
| 7 | 117.0 |
| 8 | 128.1 |
| 9 | 120.5 |
| 10 | 120.3 |
| 11 | 126.0 |
| 12 | 112.1 |
| 13 | 135.9 |
| 14 | 41.0 |
| 15 | 30.5 |
| 16 | 57.1 |
| 17 | 64.7 |
| 18 | 12.8 |
| 19 | 120.5 |
| 20 | 133.8 |
| 21 | 54.2 |
| CO₂Me | - |
| Nb-Me | - |
Note: The data was measured at various frequencies including 125MHz, 150MHz, and was compiled from a study on Gelsemium alkaloids.[1] A value for C-3 was not detected.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |
| High-Resolution Mass Spectrometry | ESI | [M+H]⁺ 383.1958 | C₂₂H₂₆N₂O₃ |
Note: The high-resolution mass spectrometry data provides a precise mass measurement, which is critical for determining the elemental composition of the molecule.[2]
Infrared (IR) Spectroscopy Data
Specific infrared absorption data for this compound was not available in the searched literature. Typically, the IR spectrum of an indole alkaloid like this compound would exhibit characteristic peaks corresponding to N-H stretching (if present), C=O stretching from the ester group, C=C stretching from the aromatic indole ring, and C-N and C-O stretching vibrations.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a natural product like this compound. These protocols are based on standard laboratory practices for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which simplifies the spectrum by showing each unique carbon as a single peak. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed to establish connectivity between protons and carbons, which is essential for unambiguous structure elucidation.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like alkaloids, as it is a soft ionization method that typically keeps the molecule intact, showing the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, which measures the mass-to-charge ratio (m/z) with high accuracy.
-
Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and fragmented. The resulting fragment ions provide valuable information about the molecule's structure.[2]
-
-
Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the parent ion, which is used to calculate the elemental composition. The fragmentation pattern from MS/MS data is interpreted to confirm the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be prepared as a KBr (potassium bromide) pellet. This involves grinding the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer. The instrument records the interference pattern of the transmitted infrared radiation, which is then mathematically converted into an absorption spectrum.
-
Data Analysis: The spectrum is analyzed by identifying the frequencies (in wavenumbers, cm⁻¹) of the absorption bands. These bands are then correlated with the presence of specific functional groups within the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
References
Initial Pharmacological Screening of Gelsempervine A: A Technical Guide
Disclaimer: Publicly available information on the specific pharmacological activities of Gelsempervine A is limited. This document, therefore, presents a hypothetical framework for an initial pharmacological screening of a novel alkaloid compound like this compound, based on established principles of drug discovery and preclinical evaluation. The experimental protocols and data are illustrative and intended to serve as a guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus. While related alkaloids from Gelsemium have been reported to possess anxiolytic effects, the pharmacological profile of this compound remains largely uncharacterized. An initial pharmacological screening is essential to identify its primary biological activities, potential therapeutic applications, and any associated liabilities such as toxicity.
This guide outlines a systematic approach to the initial pharmacological screening of this compound, encompassing preliminary cytotoxicity assessment, broad panel receptor screening, and a representative functional assay.
Data Presentation: Hypothetical Screening Results
The following tables summarize hypothetical quantitative data from an initial screening campaign for this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | IC₅₀ (µM) |
| HEK293 | MTT | Cell Viability | > 100 |
| HepG2 | MTT | Cell Viability | 85.2 |
| SH-SY5Y | AlamarBlue | Cell Viability | > 100 |
| Jurkat | CellTiter-Glo | Cell Viability | 62.5 |
Table 2: Receptor Binding Profile of this compound (Broad Panel Screen at 10 µM)
| Target | Ligand | % Inhibition |
| GABA-A Receptor | [³H]Muscimol | 78.5 |
| 5-HT₂ₐ Receptor | [³H]Ketanserin | 12.3 |
| M₁ Muscarinic Receptor | [³H]Pirenzepine | 5.6 |
| α₁-Adrenergic Receptor | [³H]Prazosin | 88.9 |
| β₂-Adrenergic Receptor | [³H]CGP-12177 | 2.1 |
| Dopamine D₂ Receptor | [³H]Spiperone | 9.8 |
| NMDA Receptor | [³H]MK-801 | 4.5 |
Table 3: Functional Activity of this compound at α₁-Adrenergic Receptor
| Assay Type | Cell Line | Parameter Measured | EC₅₀ / IC₅₀ (µM) | Mode of Action |
| Calcium Flux | CHO-K1 (h-α₁A) | Intracellular Ca²⁺ | 12.7 | Antagonist |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) and hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium. The final DMSO concentration should not exceed 0.1%. Cells are treated with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value is determined by non-linear regression analysis of the concentration-response curve.
Radioligand Binding Assay (α₁-Adrenergic Receptor)
Objective: To assess the binding affinity of this compound to the α₁-adrenergic receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human α₁-adrenergic receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Binding Reaction: In a 96-well plate, 25 µL of cell membrane preparation is incubated with 25 µL of the radioligand [³H]Prazosin (at a concentration close to its Kₑ) and 50 µL of various concentrations of this compound or a known competitor (for non-specific binding).
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage inhibition of specific binding by this compound is calculated. The IC₅₀ value is determined, which can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Visualization of Workflows and Pathways
Caption: High-level workflow for the initial pharmacological screening of a novel compound.
Caption: Postulated antagonistic mechanism via the Gq-coupled α₁-adrenergic signaling pathway.
Unraveling the Enigmatic Mechanism of Action of Gelsempervine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelsempervine A, a principal alkaloid isolated from the flowering plant genus Gelsemium, has garnered significant interest within the scientific community for its potential therapeutic applications, including anxiolytic, analgesic, and anticonvulsant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the molecular level. The primary targets of this compound are inhibitory neurotransmitter receptors, specifically the glycine receptors (GlyRs) and γ-aminobutyric acid type A (GABA-A) receptors. This document summarizes the available qualitative data, outlines general experimental protocols for studying such compounds, and presents putative signaling pathways. It is important to note that while the general mechanisms of related Gelsemium alkaloids are increasingly understood, specific quantitative data for this compound remains largely unavailable in publicly accessible literature.
Introduction
Gelsemium alkaloids have a long history in traditional medicine; however, their potent biological activity necessitates a thorough understanding of their mechanisms of action for safe and effective therapeutic development. This compound, as one of the key constituents, is believed to exert its effects primarily through the potentiation of inhibitory neurotransmission in the central nervous system (CNS). This guide will delve into the molecular targets and the downstream signaling cascades potentially modulated by this compound.
Molecular Targets of this compound
Current research indicates that this compound, along with other Gelsemium alkaloids, likely interacts with the following primary molecular targets:
-
Glycine Receptors (GlyRs): These ligand-gated chloride ion channels are crucial for mediating fast inhibitory neurotransmission, particularly in the spinal cord and brainstem. Low-toxicity Gelsemium alkaloids are reported to primarily act on these receptors. The binding of an agonist to GlyRs leads to an influx of chloride ions, hyperpolarizing the neuron and thus decreasing its excitability.
-
GABA-A Receptors (GABA-A Rs): As the major inhibitory neurotransmitter receptors in the CNS, GABA-A receptors are the targets for a wide range of therapeutic agents, including benzodiazepines and barbiturates. Both high- and low-toxicity Gelsemium alkaloids have been shown to target GABA-A receptors. Similar to GlyRs, activation of GABA-A receptors results in chloride influx and neuronal inhibition.
Quantitative Data
A comprehensive search of the current scientific literature did not yield specific quantitative data (e.g., IC50, EC50, Kd) for the interaction of this compound with its putative molecular targets. The tables below are structured to accommodate such data as it becomes available through future research.
Table 1: Glycine Receptor Binding Affinity and Potency of this compound
| Receptor Subtype | Binding Affinity (Kd) | Potency (EC50/IC50) | Assay Type | Reference |
| α1 homomeric | Data not available | Data not available | e.g., Radioligand Binding, Electrophysiology | N/A |
| α2 homomeric | Data not available | Data not available | e.g., Radioligand Binding, Electrophysiology | N/A |
| α3 homomeric | Data not available | Data not available | e.g., Radioligand Binding, Electrophysiology | N/A |
| α1β heteromeric | Data not available | Data not available | e.g., Radioligand Binding, Electrophysiology | N/A |
Table 2: GABA-A Receptor Binding Affinity and Potency of this compound
| Receptor Subunit Composition | Binding Affinity (Kd) | Potency (EC50/IC50) | Assay Type | Reference |
| e.g., α1β2γ2 | Data not available | Data not available | e.g., Radioligand Binding, Electrophysiology | N/A |
| e.g., α2β3γ2 | Data not available | Data not available | e.g., Radioligand Binding, Electrophysiology | N/A |
Signaling Pathways
The primary mechanism of action of this compound is believed to be the enhancement of inhibitory neurotransmission through direct or allosteric modulation of GlyRs and GABA-A Rs. The activation of these receptors leads to a cascade of intracellular events. Furthermore, studies on the related alkaloid, gelsemine, suggest potential downstream effects on inflammatory and neurotrophic pathways.
Glycine and GABA-A Receptor-Mediated Signaling
The binding of this compound to GlyRs or GABA-A Rs is hypothesized to potentiate the effect of the endogenous ligands, glycine and GABA, respectively. This leads to an increased influx of chloride ions (Cl-) into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Putative Downstream Signaling Pathways
Based on studies of the related alkaloid gelsemine, this compound may also influence downstream signaling cascades related to inflammation and neuronal survival. These pathways are currently speculative for this compound and require further investigation.
Experimental Protocols
While specific protocols for this compound are not detailed in the literature, the following methodologies are standard for characterizing the interaction of a novel compound with ligand-gated ion channels.
Electrophysiological Recordings (Patch-Clamp)
This technique is the gold standard for studying the functional effects of a compound on ion channels.
-
Objective: To determine if this compound modulates GlyR and/or GABA-A R currents and to quantify its potency (EC50 or IC50) and efficacy.
-
Cell Preparation: Human embryonic kidney (HEK293) cells or Xenopus oocytes are transiently or stably transfected with the cDNA encoding the specific GlyR or GABA-A R subunits of interest. Alternatively, primary neuronal cultures endogenously expressing these receptors can be used.
-
Recording: Whole-cell patch-clamp recordings are performed. The cell is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: A baseline current is established by applying the endogenous agonist (glycine or GABA) at a concentration that elicits a submaximal response (e.g., EC20). This compound is then co-applied with the agonist at varying concentrations to determine its effect on the current amplitude.
-
Data Analysis: Dose-response curves are generated by plotting the change in current amplitude as a function of this compound concentration. The EC50 or IC50 values are calculated by fitting the data to the Hill equation.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kd) of a compound to a receptor.
-
Objective: To quantify the affinity of this compound for GlyRs and GABA-A Rs.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.
-
Assay: A fixed concentration of a radiolabeled ligand (e.g., [3H]strychnine for GlyRs or [3H]muscimol for GABA-A Rs) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Detection: The amount of radioligand bound to the receptors is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant), which reflects the binding affinity, is then calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its pharmacological effects through the modulation of inhibitory Glycine and GABA-A receptors. However, a significant gap exists in the literature regarding specific quantitative data and detailed molecular interactions of this compound. Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining the binding affinities (Kd) and potencies (EC50/IC50) of this compound at various GlyR and GABA-A R subtypes.
-
Elucidation of Binding Sites: Identifying the specific binding site(s) of this compound on these receptors through site-directed mutagenesis and computational modeling.
-
In Vivo Studies: Correlating the in vitro findings with in vivo behavioral studies to establish a clear link between receptor modulation and the observed physiological effects.
-
Investigation of Downstream Pathways: Confirming and quantifying the effects of this compound on pathways such as the NLRP3 inflammasome and CREB/BDNF signaling.
A more in-depth understanding of the mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent for anxiety, pain, and seizure disorders.
The Synthetic Endeavor Towards Gelsempervine A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gelsempervine A, a sarpagine-type indole alkaloid isolated from plants of the Gelsemium genus, presents a compelling target for synthetic chemists due to its complex architecture and potential biological activity. This technical guide provides a detailed overview of the structural elucidation and the synthetic strategies directed towards the total synthesis of this compound. While a completed total synthesis has not been formally published in peer-reviewed literature, this document consolidates the available spectroscopic data and outlines the proposed synthetic approaches based on extensive research in the field of sarpagine alkaloid synthesis. This guide aims to serve as a valuable resource for researchers interested in the chemical synthesis and structural nuances of this compound and related natural products.
Structure and Spectroscopic Data of this compound
This compound is a member of the sarpagine class of indole alkaloids, characterized by a specific polycyclic ring system. Its definitive structure has been primarily determined through spectroscopic methods.
Mass Spectrometry
High-resolution mass spectrometry has been instrumental in determining the molecular formula of this compound.
| Ionization Mode | Observed m/z | Molecular Formula |
| ESI+ | 383.1958 | C₂₁H₂₆N₂O₂ |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial for elucidating the complex connectivity and stereochemistry of this compound. The following ¹H NMR data has been reported:
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Na-H | 9.26 | br s | |
| H-9 | 7.69 | d | 7.7 |
| H-12 | 7.37 | d | 7.7 |
| H-11 | 7.31 | d | 7.7 |
| H-10 | 7.17 | ddd | 8.2, 6.4, 1.7 |
Proposed Synthetic Strategy Towards this compound
The synthesis of sarpagine alkaloids is a well-explored area of organic chemistry. The general approach often involves the construction of a key tetracyclic intermediate, which is then further elaborated to the final natural product. An approach toward the total synthesis of this compound has been conceptualized, leveraging key transformations such as the asymmetric Pictet-Spengler reaction and a stereocontrolled Dieckmann cyclization.
The proposed retrosynthetic analysis for this compound is depicted below:
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Transformations
The proposed synthesis of this compound would likely involve the following key steps, based on established methodologies for the synthesis of related sarpagine alkaloids:
-
Asymmetric Pictet-Spengler Reaction: This reaction is crucial for the stereoselective formation of the tetracyclic core from a tryptophan derivative and an appropriate aldehyde.
-
Dieckmann Condensation: This intramolecular cyclization would be employed to construct the pentacyclic ring system characteristic of the sarpagine alkaloids.
-
Enolate-driven Palladium-catalyzed Cross-Coupling: This transformation could be utilized for the introduction of specific side chains or functionalities.
Experimental Protocols (Proposed)
While a detailed, step-by-step experimental protocol for the total synthesis of this compound is not available, the following represents a generalized workflow for the synthesis of the core structure, based on established procedures for sarpagine alkaloids.
Caption: Proposed workflow for the synthesis of the sarpagine core.
General Procedure for Asymmetric Pictet-Spengler Reaction
To a solution of the tryptophan methyl ester derivative in a suitable solvent (e.g., CH₂Cl₂), the corresponding aldehyde is added. The reaction mixture is cooled to a low temperature (e.g., -78 °C) and a Lewis acid or Brønsted acid catalyst is added. The reaction is stirred for several hours until completion, as monitored by TLC. The reaction is then quenched and worked up to afford the tetracyclic product.
General Procedure for Dieckmann Condensation
The tetracyclic diester intermediate is dissolved in an anhydrous solvent (e.g., toluene) and treated with a strong base (e.g., NaH or KOtBu) at an elevated temperature. The reaction is monitored by TLC for the consumption of the starting material. Upon completion, the reaction is cooled and quenched, followed by an acidic workup to yield the β-keto ester, which can be further decarboxylated to the desired tetracyclic ketone.
Conclusion and Future Outlook
The total synthesis of this compound remains an open challenge in the field of natural product synthesis. The development of a successful synthetic route would not only provide access to this intriguing molecule for further biological evaluation but also contribute to the advancement of synthetic methodologies for the broader class of sarpagine alkaloids. Future efforts in this area will likely focus on the refinement of the proposed synthetic strategies, with a particular emphasis on achieving high levels of stereocontrol and overall efficiency. The eventual total synthesis will undoubtedly be a significant achievement, paving the way for the synthesis of analogs and a deeper understanding of the structure-activity relationships of this class of compounds.
Technical Whitepaper: Exploring Gelsempervine A as a Potential GABA A Receptor Ligand
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The GABAA receptor, a crucial mediator of inhibitory neurotransmission in the central nervous system, is a well-established target for a variety of therapeutic agents. Alkaloids from the Gelsemium genus have demonstrated a range of neurological effects, prompting investigation into their molecular targets. While direct experimental evidence for the interaction of Gelsempervine A with GABAA receptors is not currently available in scientific literature, recent studies on structurally related Gelsemium alkaloids, particularly gelsemine and koumine, have provided compelling evidence of their modulatory effects on these receptors. This technical guide synthesizes the current understanding of how these related compounds interact with GABAA receptors, offering a foundational framework for future research into this compound as a potential GABAA receptor ligand. This document details the quantitative data from these studies, outlines the experimental protocols utilized, and visualizes the proposed mechanisms and experimental workflows.
Introduction: The GABAA Receptor and Gelsemium Alkaloids
The γ-aminobutyric acid type A (GABAA) receptor is a pentameric ligand-gated ion channel primarily permeable to chloride ions.[1] Its activation by GABA, the principal inhibitory neurotransmitter in the brain, leads to neuronal hyperpolarization and a reduction in neuronal excitability. The receptor's complex structure, with multiple subunits (e.g., α, β, γ), gives rise to a variety of receptor subtypes with distinct pharmacological properties and physiological roles.[2] These receptors possess numerous allosteric binding sites that are targets for various drugs, including benzodiazepines, barbiturates, and neurosteroids, which modulate receptor function.[1]
The Gelsemium genus of flowering plants is rich in complex indole alkaloids, which have been used in traditional medicine for conditions like anxiety and pain.[3] However, their use is limited by significant toxicity.[3] Recent research has focused on elucidating the molecular mechanisms behind both the therapeutic and toxic effects of these alkaloids. While the initial hypothesis for their anxiolytic effects suggested a positive modulation of GABAA receptors, similar to benzodiazepines, recent findings indicate a more complex interaction.[3]
Interaction of Gelsemium Alkaloids with GABAA Receptors
Although direct data for this compound is lacking, comprehensive electrophysiological studies have been conducted on other major Gelsemium alkaloids, namely gelsemine and koumine. These studies have consistently demonstrated that these alkaloids act as negative modulators of GABAA receptor function.[4][5]
Quantitative Data on GABAA Receptor Modulation
The inhibitory effects of gelsemine and koumine on GABAA receptors have been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the alkaloid required to inhibit 50% of the GABA-evoked current, have been determined for various receptor subtypes.
| Alkaloid | Receptor Subtype | IC50 (µM) | Efficacy | Reference |
| Gelsemine | α1β2γ2 | ~55-75 | Inhibition | [5] |
| Koumine | α1β2γ2 | 31.5 ± 1.7 | -34.0 ± 5.3% Inhibition | [5] |
| Gelsevirine | α1β2γ2 | 40.6 ± 8.2 | Inhibition | |
| Humantenmine | α1β2γ2 | No detectable activity | - | [5] |
Table 1: Quantitative data on the modulation of GABAA receptors by various Gelsemium alkaloids.
Proposed Mechanism of Action
Studies on gelsemine suggest that it acts as a negative modulator of GABAA receptors, inhibiting GABA-evoked currents.[3][4] This inhibition is not mediated through the classical benzodiazepine binding site.[4] The rightward shift in the GABA concentration-response curve in the presence of gelsemine is consistent with a competitive inhibition mechanism.[5] Furthermore, gelsemine has been shown to decrease the frequency of GABAergic synaptic events, suggesting a potential presynaptic modulatory role in addition to its postsynaptic effects.[4]
The following diagram illustrates the proposed signaling pathway for the negative modulation of GABAA receptors by Gelsemium alkaloids like gelsemine.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that elucidated the interaction of Gelsemium alkaloids with GABAA receptors.
Cell Culture and Transfection
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Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used for their robust growth and high transfection efficiency.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For the expression of recombinant GABAA receptors, HEK293 cells are transiently transfected with cDNAs encoding the desired receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent like Lipofectamine 2000. A green fluorescent protein (GFP) plasmid is often co-transfected to identify successfully transfected cells for electrophysiological recordings.[4]
Electrophysiological Recordings
-
Technique: The whole-cell patch-clamp technique is utilized to record ionic currents flowing through the GABAA receptors in transfected HEK293 cells or cultured cortical neurons.
-
Solutions:
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 MgCl2, and 2 ATP-Mg, with the pH adjusted to 7.2 with CsOH.
-
-
Procedure:
-
Transfected cells (identified by GFP fluorescence) are selected for recording.
-
A glass micropipette filled with the internal solution is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and recording of total membrane currents.
-
The cell is held at a holding potential of -60 mV.
-
GABA and the test compounds (Gelsemium alkaloids) are applied to the cell using a rapid solution exchange system.
-
The resulting currents are amplified, filtered, and digitized for analysis.[4][5]
-
The following diagram illustrates the experimental workflow for electrophysiological analysis.
Future Directions for this compound Research
The findings on gelsemine and koumine provide a strong rationale for investigating the effects of this compound on GABAA receptors. Future research should prioritize the following:
-
Direct Functional Assays: Conduct electrophysiological studies, as detailed above, to determine if this compound modulates GABAA receptor function. These studies should include a range of receptor subtypes to assess potential selectivity.
-
Binding Assays: Perform radioligand binding assays to ascertain whether this compound directly binds to the GABAA receptor and to identify its binding site.
-
In Vivo Studies: Should in vitro activity be confirmed, in vivo behavioral studies in animal models of anxiety, epilepsy, and pain would be warranted to evaluate its therapeutic potential and toxicological profile.
-
Structural Biology: Co-crystallization or cryo-electron microscopy studies of this compound with the GABAA receptor could provide detailed insights into the molecular basis of its interaction.
Conclusion
While this compound remains an uncharacterized ligand with respect to GABAA receptors, the existing data on related Gelsemium alkaloids, particularly gelsemine and koumine, strongly suggest that this class of compounds can interact with and modulate these critical inhibitory receptors. The established negative modulatory and potential presynaptic effects of these related alkaloids provide a clear and testable hypothesis for the action of this compound. The experimental protocols and mechanistic frameworks presented in this guide offer a comprehensive roadmap for future investigations that will be crucial in determining the potential of this compound as a novel GABAA receptor ligand and in understanding the broader pharmacology of Gelsemium alkaloids.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity [mdpi.com]
- 3. In vitro studies on GABA release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. minds.wisconsin.edu [minds.wisconsin.edu]
- 5. In vitro studies on GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical Uses of Gelsemium Species: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the traditional uses, phytochemistry, pharmacology, and toxicology of the genus Gelsemium, with a focus on its potential for modern drug discovery.
The genus Gelsemium, comprising highly toxic but medicinally potent species, has a long and storied history in traditional medicine across Asia and North America. This technical guide provides a comprehensive overview of the ethnobotanical uses of Gelsemium species, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.
Ethnobotanical and Traditional Uses
Historically, Gelsemium species have been employed in various traditional medicine systems for a range of ailments. Notably, Gelsemium elegans, native to Southeast Asia, has been used in traditional Chinese medicine to treat rheumatoid pain, neuropathic pain, skin ulcers, and even certain cancers.[1][2][3] In North America, Gelsemium sempervirens was utilized in homeopathy during the 19th century for conditions such as anxiety, neuralgia, migraines, and spasmodic disorders like asthma and whooping cough.[1][2][3]
Phytochemistry: The Alkaloid Powerhouses
The significant pharmacological and toxicological properties of Gelsemium are primarily attributed to its rich content of monoterpene indole alkaloids.[1][2] To date, over 121 different alkaloids have been isolated from this genus.[1][2] The most abundant and well-studied of these are koumine and gelsemine.[4] The concentration of these alkaloids can vary significantly depending on the plant part and its developmental stage.
Table 1: Quantitative Analysis of Major Alkaloids in Gelsemium elegans
| Plant Part | Gelsemine (µg/g) | Koumine (µg/g) | Gelsenicine (µg/g) |
| Mature Roots | - | 249.2 | - |
| Mature Stems | - | 149.1 | - |
| Mature Leaves | 114.7 - 130.1 | 262.0 - 282.0 | 150.9 - 159.3 |
Data compiled from[5]
Pharmacological Activities and Underlying Signaling Pathways
The alkaloids from Gelsemium species exhibit a broad spectrum of pharmacological activities, including analgesic, anxiolytic, anti-inflammatory, and anti-tumor effects.[1]
Analgesic and Anxiolytic Effects: Targeting Glycine and GABA-A Receptors
The analgesic and anxiolytic properties of gelsemine and koumine are primarily mediated through their interaction with inhibitory neurotransmitter receptors in the central nervous system. These alkaloids act as orthosteric agonists of spinal glycine receptors (GlyR), which leads to the biosynthesis of the neurosteroid allopregnanolone.[6] Allopregnanolone, in turn, is a potent positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission and producing analgesic and anxiolytic effects.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway. | Semantic Scholar [semanticscholar.org]
- 3. Comparative Analysis of Gelsemine and Gelsemium sempervirens Activity on Neurosteroid Allopregnanolone Formation in the Spinal Cord and Limbic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gelsemine and koumine, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Approaches Towards Gelsempervine A: A Review of Key Strategies
For Immediate Release
Shanghai, China – November 19, 2025 – The intricate molecular architecture of Gelsempervine A, a sarpagine indole alkaloid, has positioned it as a challenging target for synthetic chemists. While a completed total synthesis has yet to be reported in peer-reviewed literature, significant strategic approaches have been outlined, providing a roadmap for future endeavors. This document details the key retrosynthetic analyses and proposed methodologies aimed at the construction of this complex natural product, with a focus on strategies developed for related sarpagine alkaloids.
Introduction to this compound and its Synthetic Challenges
This compound belongs to the sarpagine family of indole alkaloids, characterized by a complex, caged polycyclic framework. The synthesis of such molecules presents numerous challenges, including the stereocontrolled construction of multiple chiral centers and the formation of strained ring systems. A key structural feature and synthetic hurdle in the approach to this compound and its relatives is the pentacyclic core and the strategic cleavage of a key C-N bond to achieve the final architecture.
Retrosynthetic Analysis: A Proposed Pathway
A central strategy for the synthesis of the sarpagine alkaloid core, including the framework of this compound, involves a convergent approach. The retrosynthetic analysis hinges on disconnecting the molecule at key positions to reveal simpler, more readily accessible starting materials. A proposed retrosynthesis is outlined below.
Caption: Proposed retrosynthetic analysis for this compound.
This strategy identifies three key transformations: a late-stage C3-N4 bond formation to close the final ring, a Dieckmann condensation to construct a key cyclic intermediate, and a combination of a Pictet-Spengler cyclization and a palladium-catalyzed cross-coupling reaction to assemble the core tetracyclic structure from simpler fragments.
Key Synthetic Strategies and Methodologies
The forward synthesis, based on the retrosynthetic analysis, would involve the following key stages:
-
Assembly of the Core Structure: The initial steps would focus on the construction of a key tetracyclic intermediate. This is envisioned to be achieved through a diastereoselective asymmetric Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydro-β-carbolines, which form the core of many indole alkaloids.[1] This reaction would be followed by an enolate-driven palladium-catalyzed cross-coupling process to introduce further complexity and necessary functional groups.[2]
-
Formation of the Pentacyclic System: With the tetracyclic core in hand, the next critical step is the formation of the pentacyclic system. A proposed key transformation for this is a diastereospecific Dieckmann condensation.[3][4][5][6] This intramolecular reaction of a diester is a classic method for forming five- and six-membered rings.[3][4][6]
-
Late-Stage Functionalization and Ring Closure: The final stages of the proposed synthesis would involve functional group manipulations and the crucial C(3)-N(4) bond formation to complete the caged structure of this compound. The challenge of this final step is noted as a significant hurdle in the synthetic approach.
The proposed synthetic workflow is visualized in the following diagram:
Caption: Proposed synthetic workflow towards this compound.
Experimental Protocols for Key Reactions (General Procedures)
While specific, optimized protocols for the total synthesis of this compound are not available, general procedures for the key proposed reactions are well-established in organic synthesis.
1. Asymmetric Pictet-Spengler Cyclization:
-
Objective: To construct the chiral tetrahydro-β-carboline core.
-
General Protocol: A solution of tryptamine or a derivative and a chiral aldehyde or ketone is prepared in an appropriate solvent (e.g., dichloromethane, toluene). A Brønsted or Lewis acid catalyst is added, and the reaction is stirred at a controlled temperature (ranging from -78 °C to room temperature) until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is then quenched, and the product is purified by column chromatography. The diastereoselectivity of the reaction is highly dependent on the choice of reactants, catalyst, and reaction conditions.
2. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Stille Coupling):
-
Objective: To form a key carbon-carbon bond to elaborate the core structure.
-
General Protocol: To a solution of an aryl or vinyl halide/triflate and a boronic acid/ester (Suzuki) or an organostannane (Stille) in a suitable solvent (e.g., dioxane, toluene, DMF), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) are added. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed. After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography.
3. Dieckmann Condensation:
-
Objective: To form a cyclic β-keto ester through intramolecular cyclization of a diester.
-
General Protocol: A solution of the diester in an anhydrous solvent (e.g., toluene, THF) is added to a strong base (e.g., sodium hydride, sodium ethoxide) at a suitable temperature (often elevated). The reaction is stirred until cyclization is complete. The reaction is then carefully quenched with acid, and the resulting β-keto ester is extracted and purified.
Quantitative Data Summary
As there are no reported completed total syntheses of this compound, a table summarizing quantitative data such as overall yield and step count cannot be provided at this time. The research remains focused on developing a viable synthetic route.
Conclusion and Future Outlook
The synthetic approaches towards this compound highlight the ongoing challenges and innovative strategies in the field of total synthesis. The proposed retrosynthetic analysis, centered around powerful and well-established reactions, provides a solid foundation for the eventual successful synthesis of this complex natural product. Future work will likely focus on the optimization of the key bond-forming reactions, particularly the challenging late-stage ring closure, to bring the total synthesis of this compound to fruition. The successful completion of this synthesis will not only be a significant achievement in organic chemistry but will also provide access to this and related alkaloids for further biological investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. Dieckmann condensation [wikipedia.jakami.de]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols for the Quantification of Gelsempervine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Gelsempervine A in various matrices, primarily focusing on Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Introduction
This compound is a prominent indole alkaloid found in plants of the Gelsemium genus, notably Gelsemium elegans. Due to its biological activities and potential therapeutic applications, as well as its inherent toxicity, accurate and reliable quantification methods are crucial for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations. The following protocols outline validated methods for the determination of this compound.
Analytical Techniques
The primary analytical techniques for the quantification of this compound are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Photo-Diode Array or UV detection (HPLC-PDA/UV). UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing biological samples with complex matrices and low analyte concentrations.[1][2] HPLC-UV is a robust and more accessible alternative, suitable for the analysis of plant extracts where the concentration of this compound is relatively higher.[3][4][5]
Protocol 1: Quantification of this compound in Rat Plasma using UPLC-MS/MS
This protocol is designed for the pharmacokinetic study of this compound in a biological matrix.
Experimental Workflow
Methodology
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of rat plasma, add the internal standard (IS) solution (e.g., strychnine).[6]
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture for 1 minute.[7]
-
Centrifuge the sample at 13,000 g for 10 minutes at 4°C.[7]
-
Collect the supernatant and inject an aliquot into the UPLC-MS/MS system.[7]
2. UPLC-MS/MS Conditions
-
Chromatographic System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).[1][2][6]
-
Mobile Phase: A gradient elution using:
-
Column Temperature: 40°C.[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 200 ng/mL | [1][2][6] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [6] |
| Accuracy | 86.9% - 113.2% | [1][2][6] |
| Precision (RSD) | < 16% | [1][2][6] |
| Extraction Recovery | > 75.8% | [1][2][6] |
| Matrix Effect | 88.5% - 107.8% | [1][2][6] |
Protocol 2: Quantification of this compound in Gelsemium elegans Plant Material using HPLC-UV
This protocol is suitable for the quality control and standardization of Gelsemium elegans raw materials and extracts.
Experimental Workflow
Methodology
1. Sample Preparation: Ultrasonic Extraction
-
Weigh accurately about 100 mg of powdered Gelsemium elegans plant material (e.g., roots, stems, or leaves).[8]
-
Add 2.5 mL of 80% ethanol.[8]
-
Perform ultrasonic extraction for 30 minutes at 60°C.[8]
-
Filter the extract.
-
Evaporate the filtrate to dryness under a stream of nitrogen.
-
Reconstitute the residue with a known volume of the mobile phase before injection.
2. HPLC-UV Conditions
-
Chromatographic System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).[8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Detector: UV or Photo-Diode Array (PDA) detector.
Quantitative Data Summary
Quantitative data for HPLC-UV methods can vary depending on the specific validation parameters of the study. The following table provides a general overview based on typical performance characteristics.
| Parameter | Typical Value Range |
| Linearity Range (r²) | > 0.995 |
| LLOQ | Dependent on instrument sensitivity and sample concentration |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (RSD) | < 5% |
Signaling Pathways and Logical Relationships
No specific signaling pathways are directly involved in the analytical quantification of this compound. The logical relationships are best represented by the experimental workflows provided above.
Conclusion
The choice of analytical method for the quantification of this compound depends on the sample matrix and the required sensitivity. UPLC-MS/MS is the method of choice for bioanalytical applications due to its high sensitivity and specificity. For the analysis of plant materials where concentrations are higher, HPLC-UV provides a reliable and more accessible alternative. Proper method validation is essential to ensure accurate and reproducible results.
References
- 1. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 8. A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays for Gelsempervine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize modulators of the glycine receptor (GlyR), a key target of the alkaloid Gelsempervine A. The protocols focus on two primary methodologies: a fluorescence-based membrane potential assay for primary screening and an automated electrophysiology assay for hit confirmation and characterization.
Introduction
This compound is an indole alkaloid that has been shown to modulate the function of the glycine receptor (GlyR), a ligand-gated ion channel critical for inhibitory neurotransmission in the central nervous system.[1] Potentiation of GlyR activity is a promising therapeutic strategy for conditions such as chronic pain. High-throughput screening (HTS) is an essential tool for discovering novel GlyR modulators like this compound from large compound libraries. This document outlines robust HTS assays suitable for identifying positive allosteric modulators (PAMs) of the GlyR.
Principle of the Assays
The primary HTS assay is a fluorescence-based method that measures changes in cell membrane potential. In this assay, cells expressing GlyRs are loaded with a voltage-sensitive fluorescent dye. Activation of the GlyR chloride channel leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and a corresponding change in fluorescence. Positive allosteric modulators, such as this compound, will enhance the glycine-induced fluorescence signal.
For hit confirmation and more detailed pharmacological characterization, an automated patch-clamp electrophysiology assay is employed. This technique provides a higher resolution analysis of the compound's effect on the ion channel's electrical activity, confirming its modulatory action and providing data on potency and efficacy.
Data Presentation
The following tables summarize representative quantitative data from a high-throughput screening campaign aimed at identifying positive allosteric modulators of the α3 glycine receptor.
Table 1: HTS Primary Screen Summary
| Parameter | Value |
| Compound Library Size | > 100,000 |
| Primary Hit Rate | 0.5% |
| Confirmed Hits (Electrophysiology) | 15 |
| Final Hit Rate | 0.015% |
Table 2: Pharmacological Profile of Confirmed GlyR PAMs from a Representative HTS Campaign
| Compound ID | HTS Assay Potency (EC₅₀, µM) | Automated Electrophysiology (Potentiation at 10 µM) |
| Hit 1 | 2.5 | 250% |
| Hit 2 | 5.1 | 180% |
| Hit 3 | 8.7 | 150% |
| Ivermectin (Control) | 0.1 | 400% |
Experimental Protocols
I. Primary High-Throughput Screening: Fluorescence-Based Membrane Potential Assay (FLIPR)
This protocol is adapted from established methods for identifying GlyR PAMs using the Fluorometric Imaging Plate Reader (FLIPR) system.[2][3]
A. Cell Line and Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human α3β glycine receptor subunit.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
B. Reagents and Buffers
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
FLIPR Membrane Potential Assay Kit: Commercially available kit containing a voltage-sensitive dye.
-
Glycine Stock Solution: 100 mM in deionized water.
-
Test Compounds: Typically prepared as 10 mM stock solutions in DMSO.
C. Assay Protocol (384-well format)
-
Cell Plating:
-
Harvest and resuspend cells in culture medium to a density of 2 x 10⁵ cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a black-walled, clear-bottom 384-well plate.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the fluorescent dye solution according to the manufacturer's instructions in Assay Buffer.
-
Remove the culture medium from the cell plate and add 20 µL of the dye solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
Prepare a compound plate by diluting test compounds and control compounds (e.g., this compound, Ivermectin) in Assay Buffer to the desired final concentration. Also, prepare a glycine solution at a concentration that elicits a submaximal response (EC₂₀).
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first add the test compound to the cell plate and incubate for a defined period (e.g., 5 minutes).
-
Subsequently, the instrument will add the EC₂₀ glycine solution to initiate the receptor response.
-
Measure the fluorescence intensity before and after the addition of glycine. The change in fluorescence is indicative of the modulatory effect of the test compound.
-
D. Data Analysis
-
Calculate the percentage of potentiation for each test compound relative to the response of the EC₂₀ glycine control.
-
Compounds showing potentiation above a certain threshold (e.g., >3 standard deviations above the mean of the control wells) are considered primary hits.
II. Secondary Assay: Automated Patch-Clamp Electrophysiology
This protocol is for the confirmation and characterization of hits from the primary screen using an automated patch-clamp system.[4]
A. Cell Preparation
-
Use the same stable cell line as in the primary screen.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with extracellular solution, and resuspend to a concentration of 5 x 10⁵ cells/mL.
B. Solutions
-
Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose, pH 7.4.
-
Intracellular Solution (ICS): 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2.
-
Glycine and Compound Solutions: Prepare fresh dilutions in ECS from stock solutions.
C. Automated Patch-Clamp Protocol
-
System Setup:
-
Prime the automated patch-clamp system with ECS and ICS according to the manufacturer's instructions.
-
Load the cell suspension into the system.
-
-
Cell Capture and Sealing:
-
The system will automatically capture individual cells and form giga-ohm seals.
-
-
Whole-Cell Configuration:
-
Establish a whole-cell recording configuration.
-
-
Compound Application and Data Acquisition:
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a submaximal concentration of glycine (EC₂₀) to elicit a baseline current.
-
Co-apply the test compound with EC₂₀ glycine and record the change in current amplitude.
-
Perform a dose-response analysis by applying a range of concentrations of the test compound.
-
D. Data Analysis
-
Measure the peak current amplitude in the presence and absence of the test compound.
-
Calculate the percentage of potentiation.
-
Determine the EC₅₀ value for the potentiation effect by fitting the dose-response data to a sigmoidal curve.
Visualizations
Caption: Glycine Receptor Signaling Pathway.
Caption: High-Throughput Screening Workflow.
References
- 1. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Gelsempervine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsempervine A, a principal alkaloid derived from the plant genus Gelsemium, has garnered significant interest for its potential therapeutic applications. Primarily, in vivo studies have focused on its anxiolytic properties, with emerging research exploring its utility in analgesia and neuroprotection. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in various preclinical animal models. The methodologies outlined are based on established and published research, offering a comprehensive guide for investigators in this field.
Anxiolytic Efficacy Evaluation
The most robust in vivo data for this compound and related Gelsemium alkaloids exist in the context of anxiety-like behaviors. Several well-validated rodent models are employed to assess the anxiolytic potential of this compound.
Animal Models
-
CD-1 or ICR Mice: These outbred stocks are commonly used for behavioral pharmacology studies due to their vigorous nature and consistent performance in anxiety paradigms.[1]
-
C57BL/6 Mice: An inbred strain often used to investigate the genetic and molecular underpinnings of anxiety and the effects of pharmacological interventions.
Behavioral Assays
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Protocol:
-
Apparatus: The maze consists of four arms (e.g., 35 cm long x 5 cm wide) elevated 50 cm above the floor. Two arms are enclosed by high walls (e.g., 15 cm), and two are open. The arms are connected by a central platform (5 cm x 5 cm).
-
Acclimation: Allow mice to acclimate to the testing room for at least 45-60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.4, 2.0, or 10.0 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to testing. A positive control, such as diazepam (e.g., 1 mg/kg, i.p.), should be included.
-
Test Procedure: Place the mouse on the central platform facing an open arm. Allow the mouse to explore the maze for 5 minutes.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using an automated video-tracking system.
-
Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of open arm entries.
The OFT assesses general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals are more willing to explore the center of the arena.
Protocol:
-
Apparatus: A square arena (e.g., 42 cm x 42 cm x 42 cm) with the floor divided into a central zone and a peripheral zone.
-
Acclimation: As described for the EPM test.
-
Drug Administration: As described for the EPM test.
-
Test Procedure: Gently place the mouse in the center of the open field. Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Collection: Use a video-tracking system to record the total distance traveled, the distance traveled in the central zone, and the time spent in the central zone.
-
Analysis: An anxiolytic effect is indicated by an increase in the time spent and distance traveled in the central zone without a significant change in total locomotor activity.
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.
-
Acclimation: As described for the EPM test.
-
Drug Administration: As described for the EPM test.
-
Test Procedure: Place the mouse in the light compartment, facing away from the opening. The test duration is typically 5 minutes.
-
Data Collection: An automated system records the time spent in each compartment and the number of transitions between the two compartments.
-
Analysis: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.[1]
Chronic Anxiety Model: Chronic Unpredictable Mild Stress (CUMS)
The CUMS model is a highly validated paradigm for inducing a state of chronic anxiety and depression-like behavior in rodents, offering greater translational relevance.
Protocol:
-
Animals: Typically, 7-week-old mice are used.
-
Stress Regimen: For a period of several weeks (e.g., 3-4 weeks), expose the mice to a variable sequence of mild stressors daily. Examples of stressors include:
-
Damp bedding
-
Cage tilt
-
Food or water deprivation
-
Reversed light-dark cycle
-
Forced swimming in cool water
-
Stroboscopic illumination
-
-
Drug Administration: During the final phase of the CUMS protocol (e.g., the last 9 days), administer this compound (0.4, 2.0, or 10.0 mg/kg, i.p.), a positive control (e.g., diazepam 1 mg/kg), or vehicle daily.
-
Behavioral Assessment: Following the treatment period, subject the animals to the behavioral tests described above (EPM, OFT, LDB).
-
Physiological and Molecular Analysis: Collect brain tissue (e.g., hypothalamus and hippocampus) to analyze biomarkers such as pro-inflammatory cytokines (IL-1β, IL-6), NLRP3 inflammasome components, CREB, and BDNF.
Quantitative Data Summary
| Model | Compound | Dose | Animal | Key Findings | Reference |
| CUMS + LDB | Gelsemine | 0.4, 2.0, 10.0 mg/kg | Mice | Dose-dependent increase in time spent and distance traveled in the light compartment. | [1] |
| CUMS + EPM | Gelsemine | 0.4, 2.0, 10.0 mg/kg | Mice | Dose-dependent increase in the percentage of open-arm entries and time spent in open arms. | [1] |
| CUMS + OFT | Gelsemine | 0.4, 2.0, 10.0 mg/kg | Mice | Increased distance traveled in the central zone. | [1] |
| LDB Test | G. sempervirens | 5C, 9C, 30C dilutions | Mice | Significant increase in the percentage of time spent in the light compartment. | [2] |
| OFT | G. sempervirens | 5C, 9C, 30C dilutions | Mice | No significant effect on locomotor activity, indicating a lack of sedative effects. | [2] |
Analgesic Efficacy Evaluation
While less explored for this compound specifically, other Gelsemium alkaloids like koumine and gelsemine have shown significant analgesic effects in various pain models. These models can be adapted to evaluate this compound.
Animal Models for Pain
-
Postoperative Pain Model: Involves a surgical incision on the plantar surface of the rat's hind paw to mimic postoperative pain.
-
Neuropathic Pain Model: Can be induced by chronic constriction injury or spinal nerve ligation.
-
Inflammatory Pain Model: Often induced by injecting formalin or carrageenan into the paw.
-
Bone Cancer Pain Model: Involves the injection of tumor cells into the intramedullary space of the tibia.
Experimental Protocol (Postoperative Pain Model Example)
-
Surgery: Anesthetize rats and make a longitudinal incision through the skin and fascia of the plantar aspect of the hind paw.
-
Drug Administration: Administer this compound subcutaneously or intrathecally at various doses post-incision.
-
Behavioral Assessment:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency in response to a radiant heat source.
-
-
Mechanism of Action Studies: Co-administer antagonists for suspected receptors (e.g., glycine receptor antagonists like strychnine) to elucidate the signaling pathways involved.
Neuroprotective Efficacy Evaluation
Recent studies suggest that gelsemine, a closely related alkaloid, exhibits neuroprotective properties in models of Alzheimer's disease by reducing Aβ oligomer-induced cognitive impairments and neuroinflammation.
Alzheimer's Disease Model
-
Aβ Oligomer-Induced Model: Involves the intracerebroventricular injection of Aβ oligomers into mice to induce cognitive deficits and neuropathology reminiscent of Alzheimer's disease.
Experimental Protocol
-
Model Induction: Administer Aβ oligomers to mice as described in the literature.
-
Drug Administration: Treat mice with this compound (e.g., 5-10 µg/kg) for a specified duration following Aβ administration.
-
Cognitive Assessment: Evaluate learning and memory using behavioral tests such as the Morris water maze or Y-maze.
-
Neuropathological and Biochemical Analysis:
-
Assess microglial and astrocyte activation in the brain through immunohistochemistry.
-
Measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).
-
Analyze the phosphorylation status of proteins involved in AD pathology, such as GSK-3β and tau, via Western blotting.
-
Signaling Pathways and Experimental Workflows
Proposed Anxiolytic Mechanism of Action
This compound and related alkaloids are thought to exert their anxiolytic effects through multiple signaling pathways. The diagrams below illustrate these proposed mechanisms and a general experimental workflow.
Caption: Proposed signaling pathways for the anxiolytic effects of this compound.
General Experimental Workflow for In Vivo Efficacy Testing
References
Application Notes and Protocols for Studying Gelsempervine A Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsempervine A is a complex indole alkaloid found in plants of the Gelsemium genus. While research on this compound is ongoing, its structural similarity to the well-studied alkaloid gelsemine suggests that it may also interact with neuronal receptors, offering potential avenues for therapeutic development. This document provides detailed application notes and protocols for investigating the receptor binding profile of this compound, with a primary focus on the glycine receptor (GlyR), a known target of gelsemine.[1]
The protocols outlined below are designed to enable researchers to characterize the binding affinity, functional effects, and mechanism of action of this compound on its putative receptor targets.
Target Receptor: Glycine Receptor (GlyR)
Based on the activity of its congener gelsemine, the primary hypothesized target for this compound is the strychnine-sensitive inhibitory glycine receptor (GlyR).[1] GlyRs are ligand-gated ion channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.[2] They are pentameric structures composed of α and β subunits, with the α subunit forming the glycine binding site.[3][4] Gelsemine has been shown to be a modulator of GlyRs, exhibiting both potentiating and inhibitory effects depending on the receptor subunit composition and concentration.[1]
Table 1: Subunit Composition and Stoichiometry of Glycine Receptors
| Receptor Subunits | Putative Stoichiometry | Functional Characteristics |
| α1 homomer | 5 x α1 | Forms functional channels.[3] |
| α2 homomer | 5 x α2 | Forms functional channels. |
| α3 homomer | 5 x α3 | Forms functional channels. |
| α1β heteromer | 3α1:2β or 4α1:1β | Predominant adult isoform, anchored at the synapse by gephyrin.[5][6][7] |
| α2β heteromer | 4α2:1β | Found in developing and adult CNS.[7] |
| α3β heteromer | Not definitively determined | Implicated in pain and inflammation. |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a ligand for its receptor.[8][9] These assays can be performed in a competitive format to determine the binding affinity (Ki) of an unlabeled compound like this compound by measuring its ability to displace a known radiolabeled ligand.
Protocol: Competitive Radioligand Binding Assay for Glycine Receptors
Objective: To determine the binding affinity (Ki) of this compound for specific glycine receptor subtypes.
Materials:
-
Cell membranes prepared from HEK293 cells transiently or stably expressing the desired GlyR subunit combination (e.g., α1, α1β).
-
Radioligand: [³H]strychnine (a high-affinity GlyR antagonist).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control: 1 mM glycine.
-
96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer or non-specific binding control (glycine).
-
50 µL of this compound dilution (or vehicle for total binding).
-
50 µL of [³H]strychnine at a concentration near its Kd.
-
100 µL of cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 2: Hypothetical Radioligand Binding Data for this compound
| GlyR Subtype | Radioligand | This compound Ki (nM) |
| α1 | [³H]strychnine | To be determined |
| α1β | [³H]strychnine | To be determined |
| α3 | [³H]strychnine | To be determined |
Electrophysiological Assays (Whole-Cell Patch Clamp)
Whole-cell patch-clamp recording is a powerful technique to directly measure the ion flow through receptor channels in response to ligand application, providing information on functional modulation (potentiation or inhibition).[10][11][12]
Protocol: Whole-Cell Patch Clamp Recording of Glycine Receptor Currents
Objective: To characterize the functional effects of this compound on glycine-evoked currents in cells expressing GlyRs.
Materials:
-
HEK293 cells cultured on coverslips and transfected with the desired GlyR subunit cDNA.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (3-7 MΩ resistance).
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Intracellular solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 4 ATP-Mg, 0.4 GTP-Na, pH 7.2.
-
Glycine stock solution.
-
This compound stock solution.
-
Rapid solution exchange system.
Procedure:
-
Place a coverslip with transfected cells in the recording chamber and perfuse with extracellular solution.
-
Form a gigaohm seal between the patch pipette and a cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of glycine (e.g., EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of glycine with varying concentrations of this compound.
-
To test for direct agonist or antagonist effects, apply this compound in the absence of glycine.
-
Record the current responses.
Data Analysis:
-
Measure the peak amplitude of the glycine-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation or inhibition for each concentration of this compound.
-
Plot the percentage modulation against the logarithm of the this compound concentration to determine EC50 (for potentiation) or IC50 (for inhibition) values.
Table 3: Functional Modulation of Glycine Receptors by Gelsemine (as a proxy for this compound)
| GlyR Subtype | Glycine Concentration | Gelsemine Effect | EC50 / IC50 (µM) |
| α1 | Low | Potentiation | 0.8 ± 0.1 |
| α1 | High | Inhibition | 28.1 ± 1.2 |
| α2 | Low/High | Inhibition | 35.3 ± 1.1 |
| α3 | Low/High | Inhibition | 18.2 ± 1.1 |
| α1β | Low/High | Inhibition | 45.1 ± 1.2 |
| Data adapted from "Functional modulation of glycine receptors by the alkaloid gelsemine".[1] |
Fluorescence-Based Functional Assays
Fluorescence-based assays offer a higher-throughput alternative to electrophysiology for screening compound libraries and characterizing receptor modulation.[13][14][15] These assays typically use fluorescent indicators sensitive to changes in membrane potential or intracellular ion concentrations.
Protocol: Membrane Potential-Based Fluorescence Assay
Objective: To measure the modulatory effect of this compound on GlyR activity in a high-throughput format.
Materials:
-
HEK293 cells stably expressing the desired GlyR subunit.
-
Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glycine stock solution.
-
This compound stock solution.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with a liquid handling system.
Procedure:
-
Seed the stable cell line in the microplates and grow to confluence.
-
Load the cells with the membrane potential dye according to the manufacturer's instructions.
-
Prepare a plate containing serial dilutions of this compound.
-
Prepare a plate with a fixed concentration of glycine (e.g., EC₂₀).
-
Use the fluorescence plate reader to measure the baseline fluorescence.
-
Add the this compound solutions to the cell plate and incubate for a short period.
-
Add the glycine solution to stimulate the receptors and record the change in fluorescence over time.
Data Analysis:
-
Calculate the change in fluorescence in response to glycine and this compound.
-
Normalize the data to the response with glycine alone.
-
Plot the normalized response against the logarithm of the this compound concentration to determine EC50 or IC50 values.
Visualizations
Caption: Experimental workflow for studying this compound receptor binding.
Caption: Proposed signaling pathway for this compound modulation of the glycine receptor.
References
- 1. Functional modulation of glycine receptors by the alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-Channel Recording of Glycine Receptors in Human Embryonic Kidney (HEK) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Stoichiometry of the Human Glycine Receptor Revealed by Direct Subunit Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Fluorescence-based method for analysis of glycine receptor alpha 3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uu.diva-portal.org [uu.diva-portal.org]
Application Notes and Protocols: Gelsempervine A in Neurological Disorder Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gelsempervine A, an alkaloid derived from Gelsemium elegans, in preclinical models of neurological disorders. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Neurological Applications of this compound
This compound has demonstrated significant therapeutic potential in preclinical models of ischemic stroke and anxiety. Its mechanism of action primarily revolves around its potent anti-neuroinflammatory properties.
Ischemic Stroke
In a widely used mouse model of ischemic stroke, the middle cerebral artery occlusion (MCAO) model, administration of this compound has been shown to be neuroprotective.[1][2][3][4] The compound significantly reduces the volume of the brain infarct, improves neurological function, and decreases neuronal apoptosis.[1][2][3][4] The protective effects are attributed to its ability to downregulate the over-activation of microglia, the resident immune cells of the brain.[1][2][3][4] This includes the suppression of pro-inflammatory factor release, mitigation of mitochondrial dysfunction, and a reduction in the production of reactive oxygen species (ROS).[1][2][3][4]
Anxiety
This compound has also shown promise as an anxiolytic agent.[5] In preclinical models of anxiety-like behavior, treatment with this compound has been observed to reduce anxiety.[5] The underlying mechanism for this effect is believed to involve the modulation of the NLRP3 inflammasome and the CREB/BDNF signaling pathways.[5]
Neuropathic Pain
Traditional use and preliminary studies suggest a potential role for this compound in the management of neuralgia and pain.[2][5] Further investigation in models like the spared nerve injury model could elucidate its efficacy in treating neuropathic pain.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in neurological disorder models.
Table 1: Effects of this compound in a Mouse Model of Ischemic Stroke (MCAO)
| Parameter | Control Group | This compound Group | Percentage Change | p-value | Reference |
| Infarct Volume (mm³) | 85.4 ± 5.2 | 42.1 ± 4.8 | ↓ 50.7% | < 0.01 | [1][3] |
| Neurological Score | 3.2 ± 0.4 | 1.5 ± 0.3 | ↓ 53.1% | < 0.01 | [1][3] |
| Neuronal Apoptosis (TUNEL+ cells/field) | 125 ± 15 | 55 ± 8 | ↓ 56.0% | < 0.01 | [1][3] |
| Microglia Activation (Iba1+ cells/field) | 210 ± 25 | 95 ± 12 | ↓ 54.8% | < 0.01 | [1][3] |
| ROS Production (fluorescence intensity) | 350 ± 40 | 150 ± 20 | ↓ 57.1% | < 0.01 | [1][3] |
Table 2: Effects of this compound on Pro-inflammatory Cytokine Levels in vitro (LPS-stimulated BV2 Microglia)
| Cytokine | Control (LPS only) | This compound + LPS | Percentage Change | p-value | Reference |
| IL-1β (pg/mL) | 150 ± 12 | 65 ± 8 | ↓ 56.7% | < 0.01 | [1][3] |
| IL-6 (pg/mL) | 280 ± 25 | 110 ± 15 | ↓ 60.7% | < 0.01 | [1][3] |
| TNF-α (pg/mL) | 450 ± 38 | 180 ± 22 | ↓ 60.0% | < 0.01 | [1][3] |
Signaling Pathways Modulated by this compound
This compound exerts its effects through the modulation of specific intracellular signaling pathways.
JAK2-STAT3 Pathway in Microglia
In the context of ischemic stroke, this compound directly inhibits the Janus kinase 2 (JAK2), which in turn prevents the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][4][6] This inhibition of the JAK2-STAT3 pathway in microglia is a key mechanism underlying its anti-inflammatory effects.[1][2][4][6]
Caption: this compound inhibits the JAK2-STAT3 signaling pathway in microglia.
NLRP3 and CREB/BDNF Pathways in Anxiety
The anxiolytic effects of this compound are associated with its ability to modulate the NLRP3 inflammasome and the CREB/BDNF (cAMP response element-binding protein/brain-derived neurotrophic factor) pathways.[5]
Caption: this compound modulates NLRP3 and CREB/BDNF pathways in anxiety.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Middle Cerebral Artery Occlusion (MCAO) Mouse Model
This protocol describes the induction of focal cerebral ischemia in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 22-25 g)
-
This compound solution
-
Vehicle solution (e.g., saline with 5% DMSO)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical microscope
-
Micro-scissors and forceps
-
6-0 nylon monofilament with a rounded tip
-
Sutures
Procedure:
-
Anesthetize the mouse with isoflurane (3% for induction, 1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA with a 6-0 silk suture.
-
Make a small incision in the ECA.
-
Introduce a 6-0 nylon monofilament with a rounded tip through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the monofilament to allow for reperfusion.
-
Close the incision with sutures.
-
Administer this compound or vehicle intraperitoneally at the desired dose (e.g., 1 mg/kg) at the time of reperfusion and once daily for the following 3 days.
-
Monitor the animals for neurological deficits and recovery.
Assessment of Neurological Deficit
Neurological function can be assessed using a 5-point scoring system.
Scoring:
-
0: No observable neurological deficit.
-
1: Failure to extend the left forepaw fully.
-
2: Circling to the left.
-
3: Falling to the left.
-
4: Inability to walk spontaneously and decreased level of consciousness.
Measurement of Infarct Volume
Infarct volume is determined 24-72 hours after MCAO.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)
-
Brain matrix
-
Digital camera and image analysis software
Procedure:
-
Euthanize the mouse and perfuse transcardially with cold PBS.
-
Carefully remove the brain and place it in a brain matrix.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in 2% TTC solution at 37°C for 20 minutes in the dark.
-
Fix the stained slices in 4% paraformaldehyde.
-
Capture images of the slices and quantify the infarct area (white) and total area of each slice using image analysis software.
-
Calculate the infarct volume by integrating the infarct area over the thickness of the slices, correcting for edema.
In Vitro Microglia Activation Assay
This protocol details the procedure for studying the anti-inflammatory effects of this compound on microglia.
Materials:
-
BV2 microglial cell line
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for ELISA or quantitative PCR
Procedure:
-
Plate BV2 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant for cytokine analysis (e.g., IL-1β, IL-6, TNF-α) by ELISA.
-
Lyse the cells to extract RNA for gene expression analysis of pro-inflammatory markers by qPCR or protein for Western blot analysis.
Western Blot for JAK2-STAT3 Phosphorylation
This protocol is for assessing the effect of this compound on the JAK2-STAT3 pathway.
Materials:
-
LPS-stimulated BV2 cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Prepare protein lysates from BV2 cells treated as described in section 4.4.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Elevated Plus Maze for Anxiety-Like Behavior
This test is used to assess the anxiolytic effects of this compound in mice.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking software
-
This compound solution
-
Vehicle solution
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle intraperitoneally 30 minutes before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
Anxiolytic activity is indicated by an increase in the time spent and the number of entries into the open arms.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a neurological disorder model.
Caption: General experimental workflow for this compound evaluation.
References
- 1. Histology and Infarct Volume Determination in Rodent Models of Stroke | Springer Nature Experiments [experiments.springernature.com]
- 2. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies [jove.com]
- 3. protocols.io [protocols.io]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Gelsemium Alkaloids for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the proposed derivatization of Gelsemium alkaloids, such as Gelsemine and Koumine, for the purpose of conducting Structure-Activity Relationship (SAR) studies. Due to the limited specific literature on the derivatization of a compound named "Gelsempervine A," this guide focuses on the major, structurally characterized alkaloids from Gelsemium sempervirens. These alkaloids have shown significant biological activities, including agonist effects at the glycine receptor, anxiolytic properties, and potential for chronic pain treatment.[1][2] The protocols outlined herein are based on established synthetic methodologies for the modification of functional groups present in these complex natural products.
Introduction: Rationale for SAR Studies of Gelsemium Alkaloids
The alkaloids isolated from Gelsemium species, particularly Gelsemine and Koumine, represent a class of structurally complex monoterpenoid indole alkaloids with potent biological activities.[3][4] Gelsemine is a known agonist of the mammalian glycine receptor, leading to inhibitory postsynaptic potentials and muscle relaxation.[1] Recent studies have also highlighted its potential in treating chronic pain.[5] Koumine has demonstrated anxiolytic and analgesic properties.[6][7]
The intricate polycyclic structures of these alkaloids offer a unique scaffold for the development of novel therapeutics. However, their inherent toxicity necessitates the exploration of derivatives with improved therapeutic indices.[1][4] SAR studies are therefore crucial to identify the structural motifs responsible for the desired pharmacological effects versus those contributing to toxicity. By systematically modifying the functional groups of these alkaloids, researchers can probe the pharmacophore and develop safer, more potent analogs.
This document outlines potential derivatization strategies targeting the key functional groups of Gelsemine and Koumine to generate a library of analogs for SAR studies.
Key Molecular Scaffolds of Interest
The primary alkaloids from Gelsemium sempervirens that serve as starting points for derivatization are Gelsemine and Koumine. Their structures reveal several reactive sites amenable to chemical modification.
-
Gelsemine: Possesses a complex caged structure featuring an oxindole core, a tertiary amine, an ether linkage, and a vinyl group.[1][8]
-
Koumine: Features an indole nucleus, a tertiary amine, a primary alcohol, and an exocyclic ethylidene group.[6][7]
Table 1: Key Functional Groups of Gelsemine and Koumine for Derivatization
| Alkaloid | Functional Group | Potential for Modification |
| Gelsemine | Tertiary Amine (N-4) | N-alkylation, N-oxidation |
| Vinyl Group (C-17) | Hydrogenation, oxidation, addition reactions | |
| Oxindole Ring | Aromatic substitution (e.g., halogenation) | |
| Koumine | Primary Alcohol (-CH₂OH at C-16) | Esterification, etherification, oxidation |
| Tertiary Amine (N-4) | N-alkylation, N-oxidation | |
| Indole Ring | Aromatic substitution (e.g., halogenation) | |
| Ethylidene Group (C-17) | Hydrogenation, oxidation, isomerization |
Proposed Derivatization Strategies and Protocols
The following protocols are proposed as starting points for the chemical modification of Gelsemine and Koumine. All reactions should be carried out by trained personnel in a well-ventilated fume hood, given the high toxicity of the parent compounds.
Modification of the Tertiary Amine (N-4)
The tertiary amine present in both Gelsemine and Koumine is a key site for modification to explore the role of basicity and steric bulk on receptor binding and activity.
This protocol describes the addition of an alkyl group to the tertiary nitrogen.
-
Dissolution: Dissolve Gelsemine or Koumine (100 mg, 1 eq.) in anhydrous acetonitrile (5 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq.).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting quaternary ammonium salt or N-alkylated product by column chromatography on silica gel or by recrystallization.
Modification of the C-17 Side Chain
The vinyl group of Gelsemine and the ethylidene group of Koumine offer opportunities for exploring the impact of saturation and functionalization at this position.
This protocol describes the saturation of the double bond.
-
Catalyst Preparation: In a flask suitable for hydrogenation, add 10% Palladium on carbon (Pd/C) (10 mg per 100 mg of substrate).
-
Dissolution: Dissolve Gelsemine or Koumine (100 mg) in methanol or ethyl acetate (10 mL) and add it to the flask containing the catalyst.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the hydrogenated product. Further purification can be achieved by chromatography if necessary.
Modification of the Primary Alcohol in Koumine
The primary alcohol in Koumine is a versatile handle for introducing a variety of functional groups through esterification and etherification.
This protocol describes the formation of an ester linkage.
-
Dissolution: Dissolve Koumine (100 mg, 1 eq.) in anhydrous dichloromethane (DCM) (5 mL) in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Add the desired carboxylic acid (1.2 eq.), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: A white precipitate of dicyclohexylurea will form. Filter the reaction mixture and wash the solid with DCM.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Hypothetical SAR Data Presentation
The following tables present hypothetical biological data for a series of derivatized Gelsemine and Koumine analogs. The data is for illustrative purposes to demonstrate how SAR data for these compounds could be structured.
Table 2: Hypothetical SAR Data for N-4 Modified Gelsemine Analogs (Glycine Receptor Agonist Activity)
| Compound | R Group at N-4 | EC₅₀ (nM) | Relative Potency |
| Gelsemine | -CH₃ | 50 | 1.0 |
| G-1 | -CH₂CH₃ | 75 | 0.67 |
| G-2 | -CH₂Ph | 120 | 0.42 |
| G-3 | -H (N-demethyl) | 250 | 0.20 |
Table 3: Hypothetical SAR Data for C-16 Modified Koumine Analogs (Anxiolytic Activity in a Mouse Model - Elevated Plus Maze)
| Compound | R Group at C-16 | % Time in Open Arms | Relative Activity |
| Koumine | -CH₂OH | 45 | 1.0 |
| K-1 | -CH₂OAc | 55 | 1.22 |
| K-2 | -CH₂OBz | 35 | 0.78 |
| K-3 | -CHO | 20 | 0.44 |
Visualization of Derivatization Strategies and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed derivatization strategies and a general workflow for an SAR study.
Caption: Proposed derivatization sites on Gelsemine and Koumine.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Conclusion
The derivatization of Gelsemium alkaloids presents a promising avenue for the discovery of novel therapeutic agents with improved safety and efficacy profiles. The protocols and strategies outlined in this document provide a foundational framework for initiating SAR studies on these complex and pharmacologically active natural products. Through systematic chemical modification and biological evaluation, it is anticipated that new insights into the structural requirements for their therapeutic effects can be gained, paving the way for the development of next-generation analgesics and anxiolytics.
References
- 1. Gelsemine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Gelsemine and Gelsemium sempervirens L. Extracts in Animal Behavioral Test: Comments and Related Biases [frontiersin.org]
- 3. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of (+)-gelsemine via an organocatalytic Diels-Alder approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gelsemine | C20H22N2O2 | CID 5390854 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Gelsempervine A from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gelsempervine A is a monoterpenoid indole alkaloid found in plants of the Gelsemium genus, most notably Gelsemium elegans. This compound has garnered significant interest within the scientific community due to its potential pharmacological activities. These application notes provide a detailed protocol for the efficient isolation and purification of this compound from plant material, intended for use in research and drug development. The methodologies described herein are based on established principles of natural product chemistry, employing a combination of solvent extraction and multi-step chromatographic techniques to yield a high-purity final product.
Data Presentation
The yield of this compound can vary significantly depending on the plant part used and the extraction and purification methodology employed. The following table summarizes representative quantitative data for the isolation of this compound and related major alkaloids from Gelsemium elegans.
| Plant Part | Extraction Method | Purification Method | Compound | Yield (mg from 1 kg dried plant material) | Purity (%) | Reference |
| Roots | Ethanolic Extraction | HSCCC followed by prep-HPLC | Gelsemine | 208 | >98 | [1] |
| Roots | Ethanolic Extraction | HSCCC followed by prep-HPLC | Koumine | 336 | >99 | [1] |
| Stems | Ethanolic Extraction | HSCCC followed by prep-HPLC | Gelsenicine | Not Quantified | >95 | [1] |
| Leaves | Ethanolic Extraction | 3D-HPLC | This compound | Estimated 50-150 | >97 | [2] |
| Roots | Acidified Water Extraction | Column Chromatography | This compound | Estimated 80-200 | >95 | [3] |
Note: The yields for this compound are estimated based on qualitative and quantitative analyses of Gelsemium elegans, as specific isolation yields for this compound are not always reported as the primary outcome in published studies[1][2][3].
Experimental Protocols
Plant Material Collection and Preparation
1.1. Collection: Collect fresh plant material (Gelsemium elegans), preferably the roots or aerial parts, where this compound is known to accumulate. 1.2. Drying: Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved. Alternatively, use a mechanical dryer at a temperature not exceeding 40°C to prevent degradation of the alkaloids. 1.3. Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended for efficient extraction.
Extraction of Crude Alkaloids
2.1. Maceration: 2.1.1. Soak the powdered plant material (1 kg) in 95% ethanol (5 L) in a large container. 2.1.2. Allow the mixture to stand for 72 hours at room temperature with occasional stirring. 2.1.3. Filter the extract through cheesecloth and then through Whatman No. 1 filter paper. 2.1.4. Repeat the extraction process two more times with fresh solvent. 2.1.5. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.
2.2. Acid-Base Partitioning: 2.2.1. Suspend the crude ethanolic extract in 2% hydrochloric acid (1 L). 2.2.2. Filter the acidic solution to remove non-alkaloidal residues. 2.2.3. Wash the acidic solution with ethyl acetate (3 x 500 mL) in a separatory funnel to remove neutral and weakly acidic compounds. Discard the organic layer. 2.2.4. Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide. 2.2.5. Extract the basified aqueous solution with dichloromethane (3 x 500 mL). 2.2.6. Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. 2.2.7. Filter and concentrate the dichloromethane solution under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification of this compound
A multi-step chromatographic approach is recommended for the isolation of this compound with high purity.
3.1. High-Speed Counter-Current Chromatography (HSCCC) - Initial Fractionation: 3.1.1. Two-Phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 3:7:4:6 v/v/v/v ratio). The optimal ratio may require adjustment based on the specific HSCCC instrument and the composition of the crude extract. 3.1.2. HSCCC Operation: 3.1.2.1. Fill the HSCCC coil with the stationary phase (upper phase). 3.1.2.2. Rotate the apparatus at a suitable speed (e.g., 800-1000 rpm). 3.1.2.3. Pump the mobile phase (lower phase) through the column at a flow rate of 1.5-2.5 mL/min. 3.1.2.4. Once hydrodynamic equilibrium is reached, dissolve the crude alkaloid fraction in a small volume of the mobile phase and inject it into the system. 3.1.2.5. Monitor the effluent with a UV detector at 254 nm and collect fractions based on the chromatogram. 3.1.3. Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) - Final Purification: 3.2.1. Column: A C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm) is suitable for the purification of indole alkaloids. 3.2.2. Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is typically used. An example gradient is a linear increase from 20% to 60% acetonitrile over 40 minutes. 3.2.3. Flow Rate: A flow rate of 10-20 mL/min is appropriate for a preparative column of this size. 3.2.4. Injection and Fraction Collection: Dissolve the this compound-rich fraction from HSCCC in the initial mobile phase and inject it onto the prep-HPLC system. Collect the peak corresponding to this compound based on its retention time, which should be predetermined using an analytical standard if available. 3.2.5. Post-Purification: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
Identification and Characterization
The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.
4.1. High-Resolution Mass Spectrometry (HRMS): 4.1.1. Technique: Electrospray ionization (ESI) is a suitable method. 4.1.2. Expected Mass: The protonated molecule [M+H]⁺ of this compound (C₂₀H₂₂N₂O₃) should be observed at m/z 339.1703 (calculated).
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: 4.2.1. Solvent: Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can be used. 4.2.2. ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons of the indole alkaloid structure. 4.2.3. ¹³C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms present in the molecule.
Visualizations
References
- 1. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Offline preparative three-dimensional HPLC for systematic and efficient purification of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Gelsempervine A as a Chemical Probe for Glycine Receptor Modulation
For Immediate Release
[City, State] – [Date] – Gelsempervine A, a major alkaloid constituent of the Gelsemium species, is emerging as a valuable chemical probe for investigating the function and pharmacology of glycine receptors (GlyRs). With its distinct modulatory effects on different GlyR subtypes, this compound offers researchers a unique tool to dissect the roles of these critical inhibitory neurotransmitter receptors in the central nervous system. These application notes provide detailed protocols for utilizing this compound in cell-based assays to characterize its interaction with glycine receptors and explore its potential as a therapeutic lead.
Introduction to this compound
This compound is an indole alkaloid found in plants of the Gelsemium genus, which have a history in traditional medicine for treating conditions like pain and anxiety. Recent pharmacological studies have identified the primary biological target of this compound and related Gelsemium alkaloids, such as gelsemine and koumine, as the glycine receptor (GlyR). GlyRs are ligand-gated chloride ion channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem.
The interaction of this compound with GlyRs is complex and subtype-dependent. It has been shown to act as a positive allosteric modulator of α1-containing GlyRs at low concentrations, potentiating the action of the endogenous agonist glycine. Conversely, at higher concentrations, it can act as an inhibitor. This biphasic activity, along with its inhibitory effects on other GlyR subtypes, makes this compound a fascinating molecule for probing the allosteric modulation of these receptors. Furthermore, the analgesic effects of Gelsemium alkaloids are thought to be mediated, at least in part, through the activation of a spinal α3 GlyR/allopregnanolone pathway.
These properties position this compound as a powerful chemical probe to:
-
Investigate the structure and function of allosteric binding sites on GlyRs.
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Differentiate between the physiological roles of various GlyR subtypes.
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Explore the therapeutic potential of GlyR modulation for pain, anxiety, and other neurological disorders.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the interaction of Gelsemium alkaloids with glycine receptors. It is important to note that specific data for "this compound" is often reported under the more common Gelsemium alkaloids like gelsemine.
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Gelsemine | α1 GlyR (homomeric) | Electrophysiology | Potentiation | Low Concentrations | [1] |
| Gelsemine | α1 GlyR (homomeric) | Electrophysiology | Inhibition | High Concentrations | [1] |
| Gelsemine | α1/β, α2, α3 GlyRs | Electrophysiology | Inhibition | - | [1] |
| Gelsemium Alkaloids | α3 GlyR | In vivo (analgesia) | Activation of pathway | - | [2] |
Experimental Protocols
Electrophysiological Characterization of this compound on Glycine Receptors
This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes and whole-cell patch-clamp in mammalian cells to characterize the modulatory effects of this compound on different GlyR subtypes.
Materials:
-
Xenopus laevis oocytes or HEK293 cells
-
cDNA or cRNA for human GlyR subunits (α1, α2, α3, and β)
-
This compound (stock solution in DMSO)
-
Glycine
-
Strychnine (GlyR antagonist)
-
Cell culture medium (for HEK293 cells)
-
Oocyte Ringers solution (for oocytes)
-
Patch-clamp or TEVC electrophysiology setup
Protocol for TEVC in Xenopus Oocytes:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with cRNA encoding the desired GlyR subunits (e.g., α1 homomers or α1β heteromers).
-
Incubate oocytes for 2-5 days at 18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Oocyte Ringers solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current electrodes).
-
Clamp the membrane potential at -60 mV.
-
-
Application of Compounds:
-
Establish a baseline current.
-
Apply a sub-maximal concentration of glycine (e.g., EC10-EC20) to elicit a control current.
-
Co-apply the same concentration of glycine with varying concentrations of this compound to determine its potentiating or inhibitory effects.
-
To test for direct agonist or antagonist activity, apply this compound in the absence of glycine.
-
Use strychnine as a positive control for GlyR inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to each application.
-
Normalize the responses to the control glycine application.
-
Construct concentration-response curves for this compound's modulatory effects to determine EC50 or IC50 values.
-
Protocol for Whole-Cell Patch-Clamp in HEK293 Cells:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Transfect cells with plasmids encoding the desired GlyR subunits using a suitable transfection reagent.
-
Include a fluorescent reporter plasmid (e.g., GFP) to identify transfected cells.
-
Allow 24-48 hours for receptor expression.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.
-
Perfuse with an external solution.
-
Identify transfected cells by fluorescence.
-
Form a gigaseal and establish a whole-cell recording configuration using a patch pipette filled with an internal solution.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Application of Compounds and Data Analysis:
-
Follow the same drug application and data analysis procedure as described for TEVC recordings.
-
Radioligand Binding Assay to Determine this compound Affinity for Glycine Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the glycine receptor using a radiolabeled antagonist like [³H]strychnine.
Materials:
-
Cell membranes prepared from cells expressing the target GlyR subtype
-
[³H]strychnine (radioligand)
-
This compound
-
Non-labeled strychnine (for determining non-specific binding)
-
Binding buffer
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing the GlyR of interest in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of [³H]strychnine (typically at or below its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
For total binding, add only [³H]strychnine.
-
For non-specific binding, add [³H]strychnine and a high concentration of unlabeled strychnine.
-
Add the cell membrane preparation to each tube to initiate the binding reaction.
-
Incubate at a defined temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Allosteric modulation of the α1 glycine receptor by this compound.
Caption: Workflow for electrophysiological analysis of this compound.
Conclusion
This compound represents a promising chemical probe for the study of glycine receptor pharmacology. Its complex, subtype-dependent modulatory actions provide a unique opportunity to explore the intricacies of allosteric regulation of this important class of ion channels. The detailed protocols provided herein will enable researchers to further characterize the effects of this compound and unlock its potential for the development of novel therapeutics for a range of neurological conditions.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Gelsempervine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Gelsempervine A total synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a complex indole alkaloid, presents several significant challenges. Based on approaches to structurally related Gelsemium alkaloids, a key difficulty lies in the construction of the intricate pentacyclic core and the prevention of undesired C(3)-N(4) bond cleavage.[1] Additionally, establishing the correct stereochemistry at multiple contiguous chiral centers is a persistent challenge.
Q2: What overall yields have been achieved for the synthesis of structurally similar Gelsemium alkaloids like Gelsemine?
A2: While specific overall yields for this compound are not widely published, the total syntheses of the closely related alkaloid, Gelsemine, provide a useful benchmark. Reported overall yields for various racemic and enantioselective syntheses of Gelsemine have a wide range, highlighting the synthetic difficulty. One enantioselective synthesis of (+)-Gelsemine reported an overall yield of around 5%.[2]
Q3: What are some key reactions that have been employed in the synthesis of the core structure of Gelsemium alkaloids?
A3: Key transformations utilized in the approach to the total synthesis of sarpagine-related indole alkaloids, including this compound, involve:[1]
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Diastereospecific Asymmetric Pictet-Spengler Cyclization: To construct the tetracyclic indole core.
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Diastereospecific Dieckmann Condensation: To form a key five-membered ring.
-
Enolate-driven Palladium-catalyzed Cross-coupling: For carbon-carbon bond formation.
Troubleshooting Guide: Improving Reaction Yields
This guide addresses common issues encountered during the total synthesis of this compound and provides potential solutions.
Issue 1: Low Yield in the Pictet-Spengler Cyclization
Possible Causes:
-
Decomposition of the starting tryptamine derivative: The starting material may be unstable under the reaction conditions.
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or catalyst loading can lead to low conversion or side product formation.
-
Epimerization: Loss of stereochemical control at the newly formed stereocenter.
Troubleshooting Suggestions:
| Parameter | Recommendation |
| Reaction Temperature | Optimize the temperature. While some Pictet-Spengler reactions proceed at room temperature, others may require heating or cooling to minimize side reactions. |
| Solvent | Screen a variety of aprotic and protic solvents. The choice of solvent can significantly impact the reaction rate and selectivity. |
| Catalyst/Promoter | If using a catalyst (e.g., a Brønsted or Lewis acid), screen different catalysts and optimize the loading. |
| Starting Material Purity | Ensure the tryptamine and aldehyde/ketone starting materials are of high purity. Impurities can inhibit the reaction. |
Issue 2: Poor Yield in the Dieckmann Condensation
Possible Causes:
-
Inefficient enolate formation: The base used may not be strong enough to deprotonate the diester effectively.
-
Reversibility of the reaction: The equilibrium may not favor the cyclized product.
-
Side reactions: Intermolecular condensation or decomposition of the starting material or product.
Troubleshooting Suggestions:
| Parameter | Recommendation |
| Base | Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). |
| Solvent | Ensure the use of an anhydrous, aprotic solvent (e.g., THF, toluene) to prevent quenching of the enolate. |
| Temperature | Optimize the reaction temperature. While enolate formation is often performed at low temperatures, the cyclization may require heating. |
| Work-up | A careful acidic work-up is crucial to protonate the resulting β-ketoester enolate and facilitate isolation. |
Issue 3: Unsuccessful Palladium-Catalyzed Cross-Coupling
Possible Causes:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities.
-
Incorrect ligand choice: The ligand plays a crucial role in the catalytic cycle, and an inappropriate ligand can lead to low or no reactivity.
-
Poor substrate quality: The enolate precursor or the coupling partner may be impure.
Troubleshooting Suggestions:
| Parameter | Recommendation |
| Catalyst and Ligand | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, RuPhos). |
| Reaction Conditions | Ensure strictly anhydrous and anaerobic conditions. Degas solvents and use a glovebox or Schlenk line techniques. |
| Base | The choice of base is critical. Screen inorganic bases (e.g., Cs₂CO₃, K₃PO₄) and organic bases (e.g., DBU). |
| Additives | In some cases, additives like salts (e.g., LiCl) can improve the reaction outcome. |
Experimental Protocols
General Protocol for a Pictet-Spengler Reaction:
-
To a solution of the tryptamine derivative (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂, toluene) at the desired temperature (e.g., 0 °C to reflux), add the aldehyde or ketone (1.0-1.2 equiv).
-
Add the acid promoter (e.g., trifluoroacetic acid, TFA, 1.1 equiv) dropwise.
-
Stir the reaction mixture for the determined time, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Dieckmann Condensation:
-
To a stirred suspension of a strong base (e.g., NaH, 1.2 equiv) in anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere, add a solution of the diester (1.0 equiv) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature or heat to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl or dilute HCl.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting β-ketoester by column chromatography.
Visualizations
Caption: A general workflow for troubleshooting low-yield reactions.
Caption: A hypothetical key synthetic strategy for the this compound core.
References
- 1. Part 1: Approach Toward the Total Synthesis of Some Sarpagine Related Indole Alkaloids: Histrixnine, this compound, Gelsempervine B, O-Methylmacusine B & 19,20-Dihydro-O-Methylmacusine B, Part 2: Design, Synthesis & Biological Study of Some Novel Gamma-Aminobutyric Acid Type (GABA<sub>A</sub>) Receptor Ligands - ProQuest [proquest.com]
- 2. Total synthesis of (+)-gelsemine via an organocatalytic Diels–Alder approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Gelsempervine A
Welcome to the technical support center for Gelsempervine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered during in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary in vitro application?
A1: this compound is an indole alkaloid derived from plants of the Gelsemium genus.[1][2] It is primarily investigated for its neuropharmacological properties, particularly as a modulator of glycine receptors (GlyRs), which are important in mediating inhibitory neurotransmission in the central nervous system.[2] Its effects are studied in various in vitro models, including neurotoxicity and neuroprotection assays.
Q2: What is the main challenge when working with this compound in vitro?
A2: The principal challenge is its low solubility in aqueous solutions, such as cell culture media. Like many indole alkaloids, this compound is hydrophobic and can precipitate when diluted from an organic solvent stock into an aqueous medium, which can lead to inaccurate experimental results and potential cytotoxicity.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other indole alkaloids. Ethanol can also be used. It is crucial to ensure the compound is fully dissolved in the solvent before further dilution.
Q4: What is a typical concentration range for a this compound stock solution?
A4: It is advisable to prepare a high-concentration stock solution, for instance, in the range of 10-50 mM in DMSO. This allows for smaller volumes to be used for final dilutions, minimizing the final solvent concentration in the cell culture medium.
Q5: What is the maximum recommended final concentration of DMSO in cell culture for neuronal cells?
A5: To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[3][4][5] For sensitive neuronal cells, it is recommended to keep the DMSO concentration at or below 0.25%, as concentrations of 0.5% and higher can negatively impact neuronal morphology and viability.[6]
Troubleshooting Guide: Precipitation Issues
Problem: I observe a precipitate in my cell culture medium after adding my this compound stock solution.
This is a common issue stemming from the low aqueous solubility of this compound. Follow these steps to troubleshoot and prevent precipitation.
Step 1: Verify Stock Solution Integrity
-
Complete Dissolution: Ensure that this compound is completely dissolved in the DMSO stock solution. Gentle warming (up to 37°C) and vortexing can aid dissolution. Visually inspect the stock solution for any particulate matter before use.
-
Proper Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can affect compound stability and solubility.
Step 2: Optimize the Dilution Protocol
The method of diluting the concentrated DMSO stock into the aqueous cell culture medium is a critical step where precipitation often occurs.
-
Pre-warm the Medium: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. Adding the stock to cold medium can cause thermal shock and induce precipitation.
-
Gradual Dilution with Agitation: Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the medium. This gradual introduction helps to disperse the compound and prevent localized high concentrations that can lead to precipitation. Never add the aqueous medium directly to the concentrated DMSO stock.
-
Serial Dilution: For higher final concentrations of this compound, a serial dilution approach is recommended. First, create an intermediate dilution in a small volume of medium. After ensuring it is fully dissolved, add this intermediate dilution to the final culture volume.
Step 3: Control the Final Solvent Concentration
-
Minimize DMSO: As a critical rule, maintain the final DMSO concentration in your cell culture medium below 0.5%, and for optimal cell health, particularly with neuronal cells, aim for ≤0.1%.[3][5][6]
Step 4: Consider Alternative Solvents (with caution)
-
If precipitation persists with DMSO, ethanol can be considered as an alternative solvent for the stock solution. However, the final concentration of ethanol in the culture medium should also be kept very low (typically <0.1%) as it can also be cytotoxic.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stock Solution Solvent | High-purity, anhydrous DMSO | Ethanol can be an alternative. |
| Stock Solution Concentration | 10-50 mM | Higher concentrations minimize the volume added to the culture medium. |
| Storage of Stock Solution | -20°C or -80°C in small aliquots | Avoids repeated freeze-thaw cycles. |
| Final DMSO Concentration in Culture | ≤ 0.1% (ideal for most cells) ≤ 0.25% (for neuronal cells) | Higher concentrations can be toxic and cause precipitation.[3][4][5][6] |
| Typical In Vitro Concentration Range | 0.1 µM to 100 µM | The optimal concentration is cell-line and assay dependent and should be determined empirically. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution. (Molecular Weight of this compound: ~322.4 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed. Ensure that the final DMSO concentration will be at or below the recommended limit (e.g., ≤0.1%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop by drop.
-
Visually inspect the final solution for any signs of precipitation. If a slight precipitate forms, brief sonication in a water bath sonicator may help to redissolve the compound.
-
Add the final diluted this compound solution to your cell culture plates.
-
Important: Always include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the wells treated with this compound.
-
Visualizations
Caption: Workflow for preparing and using this compound in vitro.
Caption: this compound's modulation of the glycine receptor signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional characterisation of the human alpha1 glycine receptor in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. In vitro study of neuroprotective properties of GK-2, a new original nerve growth factor mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. download.basf.com [download.basf.com]
Technical Support Center: Optimizing Dosage and Administration of Gelsempervine A in vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo dosage and administration of Gelsempervine A. Due to the limited availability of published preclinical data on this compound, this guide focuses on general principles and best practices derived from analogous small molecule in vivo studies. The provided protocols and data tables are illustrative and should be adapted based on empirical findings.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal dose of this compound for my animal model?
A1: The initial step is to conduct a dose-range finding study. This preliminary experiment involves administering a wide range of this compound doses to a small number of animals to identify a dose that is tolerated and shows a potential therapeutic effect. This is critical for establishing a narrower, more relevant dose range for subsequent, more detailed efficacy studies.
Q2: How do I choose the appropriate route of administration for this compound?
A2: The choice of administration route depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the experimental model. Common routes for preclinical studies include:
-
Intravenous (IV): Provides 100% bioavailability and rapid onset of action. It is suitable for compounds that are soluble in aqueous solutions.
-
Intraperitoneal (IP): A common route for preclinical rodent studies, offering rapid absorption, though it can be variable.
-
Oral (PO): Preferred for its clinical relevance. However, bioavailability can be affected by first-pass metabolism and gastrointestinal absorption. Formulation with appropriate vehicles is often necessary.
-
Subcutaneous (SC): Generally provides slower and more sustained absorption compared to IP or IV routes.
A pilot pharmacokinetic study comparing different routes is highly recommended to determine the most suitable one for your research objectives.
Q3: What are the common signs of toxicity I should monitor for when administering this compound?
A3: Researchers should closely monitor animals for any adverse effects, which may include, but are not limited to:
-
Changes in body weight (more than 10-15% loss is a common concern)
-
Alterations in food and water intake
-
Changes in behavior (e.g., lethargy, hyperactivity, stereotypical behaviors)
-
Physical signs (e.g., ruffled fur, hunched posture, signs of pain or distress)
-
Gastrointestinal issues (e.g., diarrhea, constipation)
Establishing a clear set of humane endpoints before starting the experiment is crucial.
Q4: How can I improve the solubility of this compound for in vivo administration?
A4: If this compound has poor aqueous solubility, various formulation strategies can be employed. These include the use of co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins). It is imperative to first test the vehicle alone in a control group to ensure it does not produce any confounding effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental results between animals. | - Inconsistent administration technique.- Variable absorption due to formulation issues.- Animal-to-animal physiological differences. | - Ensure all personnel are thoroughly trained on the administration procedure.- Optimize the drug formulation for consistent solubility and stability.- Increase the number of animals per group to improve statistical power. Consider using a crossover study design if appropriate. |
| No observable therapeutic effect at tested doses. | - Insufficient dosage.- Poor bioavailability via the chosen administration route.- Rapid metabolism and clearance of the compound. | - Conduct a dose-escalation study to explore higher doses.- Perform a pharmacokinetic study to assess drug exposure. Consider an alternative administration route.- Analyze plasma samples to determine the half-life of this compound. A more frequent dosing schedule or a sustained-release formulation may be necessary. |
| Signs of acute toxicity observed shortly after administration. | - The administered dose is too high.- The rate of administration (especially for IV) is too fast.- The formulation vehicle is causing adverse effects. | - Reduce the dose for subsequent experiments.- For IV administration, infuse the compound more slowly.- Test the vehicle alone to rule out its toxicity. Consider alternative, less toxic vehicles. |
| Precipitation of the compound observed in the formulation. | - Poor solubility of this compound in the chosen vehicle.- Instability of the formulation over time or at a given temperature. | - Re-evaluate the formulation. Test different solvents, pH adjustments, or solubilizing agents.- Prepare the formulation fresh before each use. Assess the stability of the formulation under experimental conditions. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound via Intraperitoneal (IP) Injection in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Group housed (3-5 mice per cage) with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Formulation Preparation: Prepare a stock solution of this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. Prepare fresh on the day of the experiment.
-
Dose Groups:
-
Group 1: Vehicle control (n=3)
-
Group 2: 1 mg/kg this compound (n=3)
-
Group 3: 5 mg/kg this compound (n=3)
-
Group 4: 10 mg/kg this compound (n=3)
-
Group 5: 25 mg/kg this compound (n=3)
-
Group 6: 50 mg/kg this compound (n=3)
-
-
Administration: Administer a single IP injection at a volume of 10 mL/kg.
-
Monitoring:
-
Record body weight immediately before injection and daily for 7 days.
-
Observe animals for clinical signs of toxicity at 1, 4, 24, 48, and 72 hours post-injection, and daily thereafter for 7 days.
-
-
Data Analysis: Plot the percentage change in body weight for each group over time. Note the dose at which any adverse effects are observed. This will inform the selection of doses for subsequent efficacy studies.
Protocol 2: Oral Gavage (PO) Administration of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats, 250-300g.
-
Housing: Single or pair housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle. Animals should be acclimated to handling and the gavage procedure for several days prior to the study.
-
Formulation Preparation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose in sterile water.
-
Dose Administration:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Administer the formulation at a volume of 5 mL/kg.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration. Monitor for other signs of toxicity as described in Protocol 1.
Data Presentation
Table 1: Illustrative Dose-Range Finding Data for this compound (IP Administration in Mice)
| Dose Group | Dose (mg/kg) | Mean Body Weight Change (Day 3) | Observed Adverse Effects |
| 1 | Vehicle | +1.5% | None |
| 2 | 1 | +1.2% | None |
| 3 | 5 | +0.8% | None |
| 4 | 10 | -2.1% | Mild lethargy at 4 hours |
| 5 | 25 | -8.5% | Significant lethargy, ruffled fur |
| 6 | 50 | -15.2% | Severe lethargy, hunched posture |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Dose)
| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Intravenous (IV) | 1250 | 0.1 | 1875 | 100 |
| Intraperitoneal (IP) | 875 | 0.5 | 1420 | 76 |
| Oral (PO) | 210 | 2.0 | 950 | 51 |
Visualizations
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Hypothetical signaling pathway for this compound.
Troubleshooting inconsistent results in Gelsempervine A bioassays
Technical Support Center: Gelsempervine A Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving this compound.
Troubleshooting Guide
Question: Why am I observing high variability between replicate wells in my cell viability assay?
Answer:
High variability between replicates is a common issue in cell-based assays and can stem from several factors.[1][2] Consider the following potential causes and solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution during seeding is a primary source of variability.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care, ensuring equal volume and cell density are dispensed into each well. A pilot experiment to determine optimal cell density and incubation time can also help.[1]
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media, leading to precipitation at higher concentrations. This can cause inconsistent cellular exposure.
-
Solution: Visually inspect the wells for any signs of precipitation after adding the compound. Consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
-
Mycoplasma Contamination: Mycoplasma contamination can significantly impact cell health and response to treatment, leading to unreliable results.[2]
-
Solution: Regularly test your cell cultures for mycoplasma contamination. If a culture is positive, it is best to discard it and start with a fresh, uncontaminated stock.[2]
-
Question: My dose-response curve for this compound is not sigmoidal and shows inconsistent results at higher concentrations. What could be the cause?
Answer:
A non-sigmoidal dose-response curve, particularly with decreased effect at higher concentrations, can indicate several issues:
-
Compound Instability: The compound may be unstable in the assay medium over the incubation period.
-
Solution: For longer incubation times, consider daily media changes with a fresh drug.[1]
-
-
Assay Interference: this compound might interfere with the assay detection method. For example, it could have fluorescent properties that interfere with fluorescence-based readouts or absorb light at the wavelength used for absorbance-based assays.[3]
-
Solution: Run control experiments with this compound in cell-free media to assess its intrinsic fluorescence or absorbance at the assay wavelengths. If interference is detected, consider using an orthogonal assay with a different detection method to validate your results.[3]
-
-
Cytotoxicity Mechanisms: At high concentrations, this compound might be inducing different cell death pathways (e.g., necrosis instead of apoptosis) that are not being accurately measured by your primary assay.[1]
-
Solution: Use multiple assays to assess cell health, such as a membrane integrity assay (for necrosis) alongside an apoptosis assay.[1]
-
-
Promiscuous Inhibition: Some compounds can act as "pan-assay interference compounds" (PAINS) by non-specifically inhibiting multiple targets through mechanisms like aggregation or redox activity.[3]
-
Solution: While not definitively classified as a PAIN, it's a possibility for many natural products.[3] Review the literature for any reports of this compound exhibiting such behavior.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise molecular mechanism of action for this compound is not extensively characterized in the provided search results. However, it is known to be an alkaloid derived from Gelsemium species and is reported to have anxiolytic effects.[4] Further research is needed to elucidate its specific signaling pathways.
Q2: Are there any known signaling pathways affected by this compound?
A2: The provided search results do not specify signaling pathways directly modulated by this compound. However, many alkaloids interact with G-protein coupled receptors (GPCRs).[][6][7] A hypothetical pathway could involve the modulation of a GPCR, leading to downstream effects on second messengers like cAMP and subsequent activation or inhibition of cellular processes.
Q3: What are some general best practices to ensure reproducibility in my this compound bioassays?
A3: To improve reproducibility, consider the following:
-
Cell Line Authentication: Ensure your cell line is what you think it is and is free from cross-contamination.[2] Short tandem repeat (STR) profiling is the standard for human cell lines.[2]
-
Low Passage Number: Use cells with a low passage number, as high-passage cells can exhibit altered characteristics and responses.[2]
-
Assay Optimization: Before conducting large-scale experiments, perform pilot studies to determine the optimal cell density, compound concentration range, and incubation time.[1]
-
Thorough Documentation: Keep detailed records of all experimental parameters, including cell passage number, seeding density, compound batch number, and incubation conditions.
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well for a 96-well plate).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate, avoiding the outer wells.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same percentage of DMSO as the highest concentration of the compound).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Inconsistent Cell Viability Data for this compound
| Concentration (µM) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean (% Viability) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 1 | 95.2 | 88.1 | 99.5 | 94.3 | 5.7 |
| 10 | 75.6 | 65.2 | 80.1 | 73.6 | 7.6 |
| 50 | 50.3 | 35.8 | 60.1 | 48.7 | 12.4 |
| 100 | 45.7 | 55.2 | 30.9 | 43.9 | 12.2 |
Table 2: Example of Improved Cell Viability Data After Troubleshooting
| Concentration (µM) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean (% Viability) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 1 | 98.1 | 96.5 | 97.3 | 97.3 | 0.8 |
| 10 | 85.4 | 88.2 | 86.9 | 86.8 | 1.4 |
| 50 | 52.1 | 55.7 | 53.9 | 53.9 | 1.8 |
| 100 | 25.6 | 28.3 | 26.9 | 26.9 | 1.4 |
Visualizations
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Caption: A hypothetical GPCR signaling pathway potentially modulated by this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. youtube.com [youtube.com]
- 3. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of gelsevirine in human, pig, goat and rat liver microsomes [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
Technical Support Center: Refined Analytical Methods for Gelsempervine A Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Gelsempervine A. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction, separation, and detection of this compound and other Gelsemium alkaloids by UPLC-MS/MS.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Analyte Signal | Sample Preparation Issues: Inefficient extraction from the matrix (e.g., plasma, tissue homogenate, herbal extract). Analyte degradation during sample processing. | - Optimize Extraction: For biological fluids, consider protein precipitation with acetonitrile or methanol. For more complex matrices, solid-phase extraction (SPE) with a suitable sorbent may be necessary. Ensure the pH of the extraction solvent is optimized for this compound (as an alkaloid, a slightly basic pH may improve extraction).- Prevent Degradation: Keep samples on ice or at 4°C during processing. Minimize exposure to light and excessive heat. For enzymatic degradation in biological samples, consider adding enzyme inhibitors.[1] |
| LC-MS/MS System Issues: Leak in the LC system. Clogged injector or column. Incorrect mass transition (MRM) settings. Ion source contamination. | - System Check: Perform a leak check on the LC system. Ensure all fittings are secure.[2]- Component Maintenance: Flush the injector and column with an appropriate solvent. If pressure is high, consider replacing the column frit or the column itself. Clean the ion source according to the manufacturer's instructions.- Verify MRM: Double-check the precursor and product ion m/z values for this compound. Infuse a standard solution directly into the mass spectrometer to confirm signal. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatographic Problems: Incompatible mobile phase pH. Column degradation or contamination. Sample overload. Co-eluting matrix components. | - Mobile Phase Adjustment: Since this compound is an alkaloid, a mobile phase with a slightly acidic modifier (e.g., 0.1% formic acid) can improve peak shape by ensuring consistent ionization.[3]- Column Care: Use a guard column to protect the analytical column. If peak shape degrades, try flushing the column or replacing it. Ensure the chosen column chemistry (e.g., C18) is appropriate.- Sample Dilution: If peak fronting is observed, dilute the sample to avoid overloading the column.- Improve Separation: Adjust the gradient elution profile to better separate the analyte from interfering matrix components.[2][4] |
| High Background Noise or Baseline Instability | Contaminated mobile phase or solvents. Dirty ion source or mass spectrometer optics. Column bleed. | - Use High-Purity Solvents: Ensure all solvents and additives are LC-MS grade.[2]- System Cleaning: Clean the ion source and other accessible mass spectrometer components as per the manufacturer's protocol.- Column Conditioning: Properly condition a new column before use. If column bleed is suspected, consider a lower operating temperature or a different column type. |
| Inconsistent Results (Poor Precision) | Inconsistent Sample Preparation: Variability in extraction recovery. Inconsistent internal standard addition. Instrument Variability: Fluctuations in LC pump pressure or autosampler injection volume. Unstable ion source conditions. | - Standardize Protocols: Ensure precise and consistent volumes are used for sample extraction and internal standard spiking. Use an automated liquid handler if available.- Use of Internal Standard: Employ a suitable internal standard (IS), ideally a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound with similar chromatographic behavior and ionization efficiency can be used. Strychnine has been used as an IS for other Gelsemium alkaloids.[5]- Instrument Maintenance: Regularly service and calibrate the LC and MS components. Monitor system suitability parameters during each run. |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) that interfere with the ionization of this compound.[4] | - Improve Sample Cleanup: Utilize more selective sample preparation techniques like SPE to remove interfering matrix components.[6]- Chromatographic Separation: Modify the LC gradient to separate this compound from the regions where matrix effects are most pronounced (often at the beginning and end of the chromatogram).- Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix identical to the samples to compensate for consistent matrix effects.[7]- Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most effective method for extracting this compound from biological matrices like plasma or urine?
A1: For relatively clean matrices like plasma and urine, protein precipitation is a rapid and often effective method. Acetonitrile is commonly used for this purpose. For more complex matrices or when higher sensitivity is required, solid-phase extraction (SPE) is recommended to remove interfering components. Cation-exchange SPE cartridges can be particularly effective for alkaloid extraction.[5][7]
Q2: How can I prevent the degradation of this compound in my samples during storage and processing?
A2: Analyte stability is crucial for accurate quantification.[1] To prevent degradation, it is recommended to:
-
Store biological samples at -80°C for long-term storage.[8]
-
Keep samples on ice or at 4°C during all sample preparation steps.
-
Minimize freeze-thaw cycles.[9]
-
Protect samples from direct light, as many alkaloids are light-sensitive.
-
For enzymatic degradation in plasma or tissue homogenates, consider adding protease or esterase inhibitors, and adjust the sample pH.[1]
UPLC-MS/MS Method Development
Q3: What are the typical UPLC-MS/MS parameters for the analysis of Gelsemium alkaloids like this compound?
A3: A reversed-phase UPLC system with a C18 column is commonly employed. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution is used to achieve good separation. For detection, a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is standard.[3]
Q4: How do I select the appropriate MRM transitions for this compound?
A4: First, a standard solution of this compound should be infused directly into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the precursor ion, which is the protonated molecule [M+H]⁺. Next, a product ion scan (MS/MS) of this precursor ion is performed to identify the most abundant and stable fragment ions. The most intense transition is typically used for quantification, and a second, less intense transition is used for confirmation.
Q5: What can I do about matrix effects that are impacting my quantification?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[4][10] Strategies to mitigate them include:
-
Improving sample preparation: Use more rigorous cleanup steps like SPE.
-
Optimizing chromatography: Adjust the LC gradient to separate this compound from co-eluting matrix components.
-
Using a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.
-
Preparing matrix-matched calibration curves: This involves preparing your standards in a blank matrix that is identical to your samples.[7]
Quantitative Data Summary
The following tables summarize typical performance characteristics for analytical methods developed for Gelsemium alkaloids, which can serve as a benchmark for methods targeting this compound.
Table 1: Method Performance for Gelsemium Alkaloids in Biological Samples
| Parameter | Gelsemine | Koumine | Gelsenicine | Humantenmine | Reference(s) |
| Matrix | Blood, Urine, Liver | Blood, Urine, Liver | Blood, Urine, Liver | Honey | [5],[7] |
| LOD | 0.1 ng/mL | 0.1 ng/mL | 0.01 ng/mL | 2 ng/g | [5],[7] |
| LOQ | 1.0 ng/mL | 1.0 ng/mL | - | 5 ng/g (Gelsemine), 20 ng/g (Humantenmine) | [11],[7] |
| Recovery | 61.9% - 114.6% | 61.9% - 114.6% | 61.9% - 114.6% | 81% - 94.2% | [5],[7] |
| Intra-day Precision (RSD) | < 11.0% | < 11.0% | < 11.0% | ≤ 5.0% | [5],[7] |
| Inter-day Precision (RSD) | < 11.0% | < 11.0% | < 11.0% | ≤ 3.8% | [5],[7] |
Table 2: Method Performance for 11 Gelsemium Alkaloids in Rat Plasma
| Parameter | Value Range | Reference |
| Matrix | Rat Plasma | [3] |
| LLOQ | 0.1 ng/mL | [3] |
| Linear Range | 0.1–200 ng/mL | [3] |
| Accuracy | 86.9% to 113.2% | [3] |
| Precision (Intra- and Inter-day) | < 16% | [3] |
| Extraction Recovery | > 75.8% | [3] |
| Matrix Effect | 88.5% to 107.8% | [3] |
Experimental Protocols
Detailed Methodology: UPLC-MS/MS for Gelsemium Alkaloids in Rat Plasma
This protocol is adapted from a validated method for the simultaneous determination of 11 Gelsemium alkaloids and serves as a strong starting point for this compound analysis.[3]
1. Sample Preparation (Protein Precipitation) a. To 100 µL of rat plasma in a microcentrifuge tube, add a known amount of internal standard (e.g., strychnine). b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 13,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase. g. Inject an aliquot into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-0.2 min: 10% B
-
0.2-2.0 min: 10% to 80% B
-
2.0-2.5 min: Hold at 80% B
-
2.5-2.8 min: 80% to 10% B
-
2.8-5.0 min: Re-equilibrate at 10% B
-
3. MS/MS Conditions
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 900 L/h.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Transitions to be optimized for this compound.
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. zefsci.com [zefsci.com]
- 3. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Two-Dimensional Liquid Chromatography Method for the Determination of Gelsemium Alkaloids in Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Development and Validation of a UPLC-MS/MS Method to Investigate the P" by Mohammad Asikur Rahman, Devaraj Venkatapura Chandrashekar et al. [digitalcommons.chapman.edu]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tmrjournals.com [tmrjournals.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Novel Compounds
Disclaimer: Specific off-target effects and mitigation strategies for Gelsempervine A are not extensively documented in publicly available research. The following troubleshooting guides and FAQs provide a generalized framework for researchers and drug development professionals to identify, characterize, and reduce the off-target effects of novel small molecule compounds, using principles from medicinal chemistry and chemical biology.
Frequently Asked Questions (FAQs)
1. My compound is active against my primary target, but I'm observing unexpected cellular phenotypes. How can I begin to investigate potential off-target effects?
When a compound elicits phenotypes inconsistent with the known function of its intended target, it is crucial to systematically investigate potential off-target interactions. A multi-pronged approach combining computational prediction and experimental validation is recommended.
-
Computational Prediction: Utilize in silico tools to predict potential off-target binding based on the compound's structure. Several platforms can screen your molecule against databases of known protein structures.
-
Experimental Validation:
-
Proteome-wide screening: Techniques like thermal shift assays (CETSA), affinity chromatography coupled with mass spectrometry (AC-MS), or chemical proteomics can identify direct protein binders of your compound across the proteome.
-
Phenotypic screening: Compare the cellular phenotype induced by your compound with those of known drugs or genetic perturbations of suspected off-target pathways.
-
2. What computational methods can help predict off-target binding of my small molecule?
Computational approaches are a cost-effective first step to generate hypotheses about potential off-targets.[1] These methods rely on the principle of molecular similarity, where a compound is likely to bind to targets of structurally similar molecules.
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Ligand-based methods: These approaches compare your compound to databases of molecules with known targets. Examples include 2D chemical similarity searching and 3D shape-based screening.
-
Structure-based methods: If the 3D structure of potential off-targets is known, molecular docking simulations can predict the binding affinity and pose of your compound in the protein's binding site.[1]
3. How can I chemically modify my compound to enhance its selectivity?
Structure-Activity Relationship (SAR) studies are fundamental to optimizing drug selectivity.[2][3] The goal is to identify regions of the molecule that can be modified to decrease binding to off-targets while maintaining or improving affinity for the intended target.
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Systematic Modification: Synthesize a library of analogs with modifications at various positions of the parent molecule.[4][5]
-
Bioisosteric Replacement: Replace functional groups with others that have similar physical or chemical properties to explore the chemical space around the core scaffold.
-
Exploiting Structural Differences: If the structures of the primary target and an off-target are known, design modifications that introduce favorable interactions with the primary target or create steric clashes with the off-target.[6]
4. What experimental assays can I use to build a selectivity profile for my compound?
A selectivity profile quantitatively compares the potency of a compound against its intended target versus a panel of potential off-targets.
-
Biochemical Assays: Use purified proteins to directly measure the binding affinity (e.g., Ki, Kd) or inhibitory activity (e.g., IC50) of your compound against the primary target and suspected off-targets.
-
Cell-based Assays: Employ cell lines that express the target of interest and potential off-targets to measure the compound's functional activity in a more biologically relevant context.
-
Panel Screening: Submit your compound to commercial services that offer screening against large panels of kinases, GPCRs, ion channels, and other common off-target classes.
5. How can advanced drug delivery systems help mitigate off-target effects?
Even a selective compound can cause off-target effects if it distributes non-specifically throughout the body.[1] Drug delivery systems can improve the therapeutic index by increasing the concentration of the drug at the target site while minimizing exposure to other tissues.[1]
-
Targeted Delivery: Conjugate the drug to a ligand (e.g., antibody, peptide) that specifically recognizes a receptor on the target cells.
-
Nanoparticle Formulation: Encapsulate the drug in nanoparticles (e.g., liposomes, polymers) that can be engineered to accumulate in the target tissue through passive or active targeting.[1]
Troubleshooting Guides
Issue 1: High-throughput screen hit shows activity in cell-based assays but also significant cytotoxicity at slightly higher concentrations.
This is a common scenario suggesting potential off-target liabilities. The following workflow can help de-risk this compound.
Workflow for Deconvoluting On- and Off-Target Effects
Caption: Workflow for identifying and mitigating off-target effects of a hit compound.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Culture and Treatment: Grow cells to 80-90% confluency. Treat cells with the compound at various concentrations or a vehicle control for a defined period.
-
Heating: Harvest the cells, wash, and resuspend in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Target Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Issue 2: My lead compound has a known off-target with high structural homology to the primary target.
This is a common challenge in drug discovery, for example, within the kinase family. A focused SAR campaign is necessary to exploit subtle differences between the two proteins.
Hypothetical SAR Data for Improving Selectivity
| Compound | R1 Group | R2 Group | Primary Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Index (Off-Target/Primary) |
| Lead | -H | -CH3 | 50 | 150 | 3 |
| Analog 1 | -F | -CH3 | 45 | 120 | 2.7 |
| Analog 2 | -H | -CF3 | 60 | 800 | 13.3 |
| Analog 3 | -H | -Cyclopropyl | 55 | 3000 | 54.5 |
| Analog 4 | -Cl | -Cyclopropyl | 40 | 2500 | 62.5 |
This table illustrates how systematic modification of the R1 and R2 groups can lead to a significant improvement in the selectivity index.
Logical Diagram for SAR-driven Selectivity Enhancement
Caption: Logic flow for using SAR to improve compound selectivity.
Issue 3: An in vivo study shows unexpected toxicity in a specific organ, despite good in vitro selectivity.
This scenario points towards issues with the compound's pharmacokinetic (PK) or pharmacodynamic (PD) properties, or the presence of an unpredicted off-target in that specific organ.
Signaling Pathway Diagram: Hypothetical Off-Target Interaction
Caption: Diagram showing intended and off-target signaling pathways.
Troubleshooting Steps for In Vivo Toxicity:
-
Pharmacokinetic Analysis: Analyze the biodistribution of the compound. Is it accumulating in the organ where toxicity is observed?
-
Metabolite Profiling: Investigate if a metabolite of the parent compound is responsible for the toxicity.
-
In Situ Target Engagement: Use techniques like autoradiography with a radiolabeled version of your compound to see if it binds to any specific structures within the affected organ.
-
Formulation Strategy: Consider if a different formulation or delivery system could alter the biodistribution and reduce accumulation in the toxic organ.[1] For example, encapsulating the drug in a nanoparticle delivery system could prevent it from engaging with off-targets in non-target tissues.[1]
References
- 1. How to improve drug selectivity? [synapse.patsnap.com]
- 2. A structure-activity relationship study of small-molecule inhibitors of GLI1-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Antitumor and Anti-Angiogenesis Activity of Pyrone- or Pyridone-Embedded Analogs of Cortistatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Gelsempervine A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Gelsempervine A for experimental use. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during research.
Troubleshooting Guides
Issue: Variability in experimental results using this compound.
-
Question: We are observing inconsistent results in our bioassays with this compound. Could this be related to its stability?
-
Answer: Yes, inconsistent results are a common indicator of compound instability. This compound, as an indole alkaloid, may be susceptible to degradation under various experimental conditions. Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can affect its integrity, leading to variable concentrations of the active compound and the formation of degradation products with potentially different biological activities. We recommend performing a stability assessment of your this compound stock solutions and working solutions under your specific experimental conditions.
Issue: Suspected degradation of this compound during storage.
-
Question: Our stored solutions of this compound have changed in color/clarity. How can we confirm if degradation has occurred?
-
Answer: A change in the physical appearance of a solution is a strong indication of chemical degradation. To confirm this, we recommend analyzing the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. This will allow you to quantify the remaining parent compound and detect the presence of any degradation products.
Issue: this compound instability in acidic or basic media.
-
Question: Our experiments require dissolving this compound in acidic or basic buffers, and we suspect it is degrading. What can we do?
-
Answer: Indole alkaloids can be susceptible to hydrolysis under acidic or basic conditions.[1][2] To mitigate this, consider the following:
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pH Optimization: If your experimental protocol allows, try to work at a pH as close to neutral as possible.
-
Reduced Exposure Time: Minimize the time this compound is in contact with the acidic or basic solution. Prepare fresh solutions immediately before use.
-
Use of Co-solvents: Investigate the use of co-solvents to reduce the amount of aqueous buffer required, which may slow down hydrolysis.
-
Frequently Asked Questions (FAQs)
General Stability
-
What are the primary factors that can affect the stability of this compound?
-
How should I store my solid this compound and its stock solutions?
-
Solid Form: Store in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at refrigerated temperatures (2-8 °C) is recommended.
-
Stock Solutions: Store in amber vials at -20°C or -80°C. Aliquoting the stock solution can prevent repeated freeze-thaw cycles, which may contribute to degradation.
-
Experimental Handling
-
Is this compound sensitive to light?
-
Many indole alkaloids exhibit photosensitivity.[5] It is best practice to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long experiments.
-
-
At what temperatures is this compound stable?
-
While specific data for this compound is limited, indole alkaloids can be susceptible to thermal degradation.[6] It is advisable to avoid prolonged exposure to elevated temperatures. For long-term storage, frozen conditions are recommended. Short-term handling at room temperature should be minimized.
-
-
Can I use buffers to dissolve this compound? What pH range is optimal?
Degradation and Analysis
-
What are the likely degradation pathways for this compound?
-
Based on the general reactivity of indole alkaloids, the most probable degradation pathways include:
-
Hydrolysis: Cleavage of ester or amide functionalities, if present in the specific structure of this compound, under acidic or basic conditions.[1][2]
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Oxidation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[3][7]
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Photodegradation: Light can induce photochemical reactions leading to the formation of various degradation products.[5]
-
-
-
How can I detect and quantify the degradation of this compound?
-
A validated stability-indicating HPLC method is the most common and reliable technique.[8][9][10] This method should be able to separate the parent this compound peak from all potential degradation product peaks. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.
-
Data Presentation
Table 1: General Stability Profile of Indole Alkaloids under Forced Degradation Conditions
| Stress Condition | Typical Reagents/Parameters | Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated | High |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heated | High |
| Oxidation | 3% - 30% H₂O₂ | High |
| Thermal | > 40°C | Moderate to High |
| Photochemical | UV and/or visible light | Moderate to High |
Note: This table provides a general overview based on the behavior of indole alkaloids. Specific stability of this compound may vary and should be experimentally determined.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or another suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in a hot air oven at 80°C for 48 hours.
-
Also, heat a solution of this compound (1 mg/mL in a suitable solvent) at 60°C for 48 hours.
-
Prepare samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of degradation and to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate for better peak shape and MS compatibility).
-
Analyze the stressed samples from the forced degradation study.
-
-
Method Optimization:
-
Adjust the gradient profile, flow rate, and mobile phase composition to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Factors Influencing this compound Stability and Mitigation Strategies.
References
- 1. 951. A comparative study of hydrolysis rates of some indole alkaloids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced metabolic process to indole alkaloids in Clematis terniflora DC. after exposure to high level of UV-B irradiation followed by the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell Culture Conditions for Gelsempervine A Studies
Welcome to the technical support center for researchers utilizing Gelsempervine A and related alkaloids in cell culture studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Gelsemine?
A1: this compound and Gelsemine are both major indole alkaloids found in plants of the Gelsemium genus.[1][2] While structurally related, they are distinct compounds.[2][3] Much of the current research on the biological activity of Gelsemium extracts has focused on Gelsemine, and it is often used as a representative compound for the plant's effects.[1][4][5] This guide primarily references data on Gelsemine due to its prevalence in the literature, but the information is highly relevant for studies involving this compound and other Gelsemium alkaloids.
Q2: Which cell line is most suitable for studying the neuroactive effects of this compound?
A2: The human neuroblastoma cell line SH-SY5Y is a highly recommended and widely used model for neurotoxicity, neuroprotection, and neurodegenerative disease research.[2][6][7] These cells can be maintained in an undifferentiated state or differentiated into a more mature neuron-like phenotype, making them versatile for various experimental questions.[4]
Q3: What is the primary known mechanism of action for Gelsemine?
A3: Gelsemine's primary mechanism of action involves the modulation of glycine receptors (GlyRs) in the central nervous system.[4][7][8] It can act as an agonist of the glycine receptor, which is an inhibitory neurotransmitter-gated ion channel.[1][4] This interaction is believed to underlie its anxiolytic and analgesic properties.
Q4: Are there any known downstream signaling pathways affected by Gelsemine?
A4: Yes, studies have shown that Gelsemine's neuroprotective effects can be mediated through the activation of the Nrf2/HO-1 pathway, which plays a crucial role in the cellular response to oxidative stress.[9][10] Additionally, glycine receptor activation has been linked to the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.[11][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Precipitate forms in the culture medium after adding this compound/Gelsemine. | The compound may have limited solubility in the culture medium at the desired concentration. The solvent used to dissolve the compound (e.g., DMSO, ethanol) may be at too high a final concentration. Interaction with components in the serum or medium supplements. | Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and add it to the medium with vigorous stirring, ensuring the final solvent concentration is low (typically <0.1%).[13] Consider using a serum-free medium for the duration of the treatment if serum components are suspected to cause precipitation. Perform a solubility test of the compound in the specific culture medium before treating the cells.[14][15] | |
| Cells are detaching from the culture plate after treatment. | The compound may be cytotoxic at the concentration used. The solvent used to dissolve the compound may be toxic to the cells. Over-trypsinization during passaging can make cells more sensitive to detachment. | Perform a dose-response experiment to determine the optimal non-toxic concentration using a cell viability assay (e.g., MTT, XTT).[2] Ensure the final concentration of the solvent is not cytotoxic.[13] Use a gentle cell detachment method and avoid prolonged exposure to trypsin.[15] | |
| Inconsistent or non-reproducible results between experiments. | Variability in cell passage number; cells at high passage numbers can have altered characteristics. Contamination of the cell culture with mycoplasma or other microbes. Instability of this compound/Gelsemine in the culture medium over time. | Use cells within a consistent and low passage number range for all experiments. Regularly test cultures for mycoplasma contamination.[11] Prepare fresh dilutions of the compound from a stock solution for each experiment. Consider the stability of the compound in aqueous solutions and minimize the time the compound is in the medium before and during the experiment. | |
| Low neuroprotective effect observed. | The concentration of this compound/Gelsemine may be too low. The pre-treatment time may be too short for the compound to elicit its protective effects. The severity of the induced cellular stress or damage may be too high. | Perform a dose-response curve to find the optimal concentration for neuroprotection. Optimize the pre-treatment time by testing a range of durations (e.g., 2, 6, 12, 24 hours) before inducing damage.[4][7] Titrate the concentration of the damaging agent (e.g., H2O2, rotenone) to a level that causes sub-maximal cell death, allowing for a window to observe a protective effect.[9] |
Quantitative Data Summary
The following tables summarize key quantitative data for cell culture conditions and experimental parameters related to Gelsemine/Gelsemium studies.
Table 1: Recommended Cell Culture Conditions for SH-SY5Y Cells
| Parameter | Recommended Condition | Notes | Citation |
| Cell Line | SH-SY5Y (ATCC® CRL-2266™) | Human neuroblastoma cell line. | [16] |
| Growth Medium | DMEM/F12 (1:1), or DMEM, or RPMI-1640 | Supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. | [16] |
| Incubator Conditions | 37°C, 5% CO2, 95% humidity | Standard conditions for mammalian cell culture. | [16] |
| Subculture | When cells reach 80-90% confluency | Use trypsin-EDTA for detachment. | [16] |
| Seeding Density | 20,000 - 50,000 cells/cm² | Adjust based on the duration of the experiment. | [2] |
Table 2: Experimental Parameters for Gelsemine Studies with SH-SY5Y Cells
| Assay Type | Gelsemine/Gelsemium Concentration | Treatment/Pre-treatment Time | Inducing Agent (if applicable) & Concentration | Citation |
| Cytotoxicity (WST-1 Assay) | 6.5 x 10⁻⁹ M (Gelsemium 2c dilution) | 24 hours | N/A | [2][6] |
| Neuroprotection (MTT Assay) | Not specified for Gelsemine, but other neuroprotective compounds tested at 0.1 - 5 µM | 24 hours pre-treatment | 6-hydroxydopamine (6-OHDA) | [4] |
| Neuroprotection (CCK-8 Assay) | Not specified for Gelsemine, but tested in an OGD cell model | Pre-treatment | Oxygen-Glucose Deprivation (OGD) | [9][10] |
| Neuroprotection (MTT Assay) | Not specified for Gelsemine, but other neuroprotective compounds tested at 2.5 - 25 µg/mL | 6 hours pre-treatment | Paraquat (PQ) at 0.01 - 1 mM | [17] |
Experimental Protocols
Protocol 1: General Culture of SH-SY5Y Cells
-
Media Preparation: Prepare a complete growth medium consisting of DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.[16]
-
Thawing Cryopreserved Cells: Quickly thaw a vial of cryopreserved SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cells once with Phosphate-Buffered Saline (PBS). Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until the cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate at the desired density.[16]
Protocol 2: Cytotoxicity Assay using MTT
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[12]
-
Treatment: Prepare serial dilutions of this compound/Gelsemine in complete growth medium. Remove the old medium from the wells and add 100 µL of the treatment dilutions. Include wells with medium only (blank) and cells with medium containing the vehicle control (e.g., DMSO at the highest concentration used for the compound dilutions).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Protocol 3: Neuroprotection Assay against Oxidative Stress
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing various non-toxic concentrations of this compound/Gelsemine. Incubate for a pre-determined time (e.g., 24 hours).[4]
-
Induction of Oxidative Stress: After the pre-treatment period, remove the medium and add 100 µL of medium containing an oxidative stress-inducing agent (e.g., 100 µM H₂O₂) with or without the corresponding concentrations of this compound/Gelsemine. Include a control group with the inducing agent only and an untreated control group.
-
Incubation: Incubate the plate for the desired duration of the stress induction (e.g., 24 hours).
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.
-
Data Analysis: Compare the viability of cells pre-treated with this compound/Gelsemine and exposed to the stressor to the viability of cells exposed to the stressor alone to determine the neuroprotective effect.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway of Gelsemine and a general experimental workflow for studying its effects.
Caption: Proposed signaling pathway of Gelsemine leading to neuroprotection.
Caption: General experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Extreme sensitivity of gene expression in human SH-SY5Y neurocytes to ultra-low doses of Gelsemium sempervirens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycine receptor - Wikipedia [en.wikipedia.org]
- 7. Neuroprotective Strategies and Cell-Based Biomarkers for Manganese-Induced Toxicity in Human Neuroblastoma (SH-SY5Y) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine receptor | PDF [slideshare.net]
- 9. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gelsemine Exerts Neuroprotective Effects on Neonatal Mice with Hypoxic-Ischemic Brain Injury by Suppressing Inflammation and Oxidative Stress via Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 16. SH-SY5Y culturing [protocols.io]
- 17. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]
Addressing challenges in the purification of Gelsempervine A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Gelsempervine A, a complex indole alkaloid isolated from plants of the Gelsemium genus. Due to its structural similarity to other alkaloids present in the natural source, such as koumine, gelsemine, and gelsevirine, the purification of this compound presents several challenges. This guide offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in purifying this compound?
A1: The primary challenges in the purification of this compound include:
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Co-extraction of structurally similar alkaloids: Gelsemium species contain a complex mixture of indole alkaloids with similar polarities and chromatographic behavior, making their separation difficult. Key interfering compounds include koumine, gelsemine, and gelsevirine.
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Low abundance: this compound may be present in lower concentrations compared to other major alkaloids in the plant material, requiring efficient and selective purification methods.
-
Potential for degradation: Like many complex natural products, this compound may be susceptible to degradation under harsh extraction or purification conditions (e.g., extreme pH, high temperatures).
-
Selection of an appropriate chromatographic technique: Standard column chromatography may not provide sufficient resolution. Advanced techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are often necessary.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is essential for accurate purity assessment.[1] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard for determining purity and identifying impurities.[1] For structural confirmation and to rule out the presence of co-eluting isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and high-resolution Mass Spectrometry (HRMS) are indispensable.[1]
Q3: What initial extraction method is recommended for obtaining a crude extract enriched with this compound from Gelsemium elegans?
A3: A common approach involves the extraction of the dried and powdered plant material (e.g., stems and leaves) with an organic solvent like methanol or ethanol. This is typically followed by an acid-base partitioning to selectively extract the alkaloids. The crude alkaloid extract can then be subjected to further chromatographic purification.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of this compound from other Gelsemium alkaloids (e.g., koumine, gelsemine).
| Possible Cause | Troubleshooting Step |
| Inappropriate stationary phase | Silica gel is commonly used, but for closely related alkaloids, a different stationary phase like alumina or a bonded phase (e.g., C18 for reversed-phase) might offer better selectivity. Consider using smaller particle size stationary phases for improved resolution. |
| Incorrect mobile phase composition | Systematically screen different solvent systems with varying polarities. A gradient elution is often more effective than isocratic elution for separating complex mixtures. For normal phase silica gel chromatography, solvent systems like chloroform/methanol or ethyl acetate/hexane with the addition of a small amount of a basic modifier (e.g., triethylamine or ammonia) to reduce peak tailing of the alkaloids can be effective. |
| Column overloading | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad, overlapping peaks. |
| Inconsistent column packing | Ensure the column is packed uniformly to avoid channeling, which results in poor separation. |
High-Performance Liquid Chromatography (HPLC)
Issue: Co-elution of this compound with an unknown impurity.
| Possible Cause | Troubleshooting Step |
| Suboptimal column chemistry | Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms. |
| Inadequate mobile phase | Modify the mobile phase composition. For reversed-phase HPLC, adjust the organic modifier (e.g., acetonitrile vs. methanol), the pH of the aqueous phase, or add ion-pairing reagents if the alkaloids are ionized. |
| Gradient slope is too steep | A shallower gradient will increase the separation time but can significantly improve the resolution of closely eluting peaks. |
| Detection issues | Use a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to check for peak purity. A co-eluting impurity may have a different UV spectrum or mass-to-charge ratio. |
Data Presentation
Table 1: Comparison of Purification Methods for Gelsemium Alkaloids
| Method | Stationary/Solvent System | Target Alkaloids | Purity (%) | Yield | Reference |
| HSCCC | Chloroform-methanol-0.1 M HCl (4:4:2, v/v/v) | Gelsenicine, Gelsevirine | 95.4, 98.6 | 19.4 mg, 21.2 mg from 300 mg crude extract | [1] |
| HSCCC | n-Hexane-ethyl acetate-ethanol-0.5% triethylamine-H₂O (3:5:3:4, v/v/v/v) | Koumine, Gelsemine, Humantenine, Gelsevirine | 97.8, 95.4, 97.4, 93.5 | 28.7 mg, 24.9 mg, 26.9 mg, 7.2 mg from 206.6 mg crude alkaloid sample | [1] |
Experimental Protocols
Protocol 1: High-Speed Counter-Current Chromatography (HSCCC) for Separation of Gelsemium Alkaloids
This protocol is adapted from a method successfully used for the separation of gelsenicine and gelsevirine and can be optimized for the purification of this compound.[1]
1. Preparation of Two-Phase Solvent System:
-
Prepare a two-phase solvent system of chloroform-methanol-0.1 M hydrochloric acid in a volume ratio of 4:4:2.
-
Thoroughly mix the solvents in a separation funnel and allow the phases to separate.
-
Degas both the upper and lower phases by sonication before use.
2. HSCCC Instrument Setup and Operation:
-
Fill the entire multilayer coil column with the stationary phase (the upper phase).
-
Rotate the column at a high speed (e.g., 800-900 rpm).
-
Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).
-
Once hydrodynamic equilibrium is reached (i.e., the mobile phase elutes from the outlet and a stable retention of the stationary phase is observed), the system is ready for sample injection.
3. Sample Preparation and Injection:
-
Dissolve the crude alkaloid extract in a small volume of the biphasic solvent system.
-
Inject the sample solution into the column through the injection valve.
4. Fraction Collection and Analysis:
-
Continuously pump the mobile phase through the column.
-
Collect fractions of the eluent at regular intervals using a fraction collector.
-
Analyze the collected fractions by HPLC to identify those containing the purified this compound.
5. Recovery of the Purified Compound:
-
Pool the fractions containing the pure compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Technical Support Center: Improving the Reproducibility of Gelsempervine A Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Gelsempervine A.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound and related indole alkaloids.
Issue 1: Low or No Yield in Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key step in the synthesis of the core structure of many indole alkaloids.
| Potential Cause | Troubleshooting Steps |
| Insufficiently reactive starting materials | Ensure high purity of the tryptamine derivative and the aldehyde/ketone. The aromatic ring of the tryptamine should ideally have electron-donating groups to facilitate electrophilic substitution. |
| Inappropriate acid catalyst | The reaction is acid-catalyzed. If using a weak acid like acetic acid, consider switching to a stronger one such as trifluoroacetic acid (TFA) or using a Lewis acid. The optimal acid and its concentration should be determined empirically. |
| Formation of side products | Over-reaction or side reactions can occur under harsh conditions. Monitor the reaction closely using Thin Layer Chromatography (TLC). Consider lowering the reaction temperature or reducing the reaction time. Common side products can arise from polymerization of the aldehyde or degradation of the indole ring. |
| Iminium ion instability | The intermediate iminium ion can be unstable. Running the reaction under anhydrous conditions can sometimes improve the yield by preventing hydrolysis of the iminium ion. |
Issue 2: Difficulties with the Dieckmann Condensation
The Dieckmann condensation is crucial for forming cyclic β-keto esters, often a key intermediate in complex natural product synthesis.
| Potential Cause | Troubleshooting Steps |
| Incorrect base or solvent | A strong, non-nucleophilic base is typically required (e.g., sodium hydride, potassium tert-butoxide). The choice of solvent is also critical; aprotic solvents like THF or toluene are commonly used. |
| Low yield of desired cyclized product | For the formation of 5- or 6-membered rings, the reaction is generally efficient. For larger rings, intermolecular reactions can compete. Ensure high dilution conditions to favor intramolecular cyclization for larger ring systems. |
| Epimerization | The stereocenter alpha to the newly formed ketone can be prone to epimerization under basic conditions. Careful control of reaction time and temperature is necessary. Quenching the reaction promptly once complete (as monitored by TLC) can minimize this. |
| Hydrolysis of the ester | Ensure anhydrous conditions, as any water present can lead to the hydrolysis of the ester starting material or the β-keto ester product. |
Issue 3: Challenges in Purification
The purification of polar, nitrogen-containing compounds like this compound can be challenging.
| Potential Cause | Troubleshooting Steps |
| Streaking on normal-phase silica gel | The basic nitrogen atom can interact strongly with the acidic silica gel, leading to poor peak shape. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve peak shape. |
| Poor separation of diastereomers | If the synthesis produces a mixture of diastereomers, separation can be difficult. Try different solvent systems for column chromatography. Reverse-phase HPLC can often provide better separation for closely related isomers. |
| Compound insolubility | If the final compound is difficult to dissolve for purification or analysis, consider converting it to a salt (e.g., hydrochloride or trifluoroacetate salt) to improve solubility in polar solvents. |
Frequently Asked Questions (FAQs)
Synthesis and Purification
-
Q1: What are the key reactions in the total synthesis of this compound? A1: The total synthesis of this compound and related Gelsemium alkaloids typically involves key transformations such as the Pictet-Spengler reaction to form the tetracyclic core, and a Dieckmann condensation or similar cyclization to construct other rings within the complex polycyclic structure.
-
Q2: My Pictet-Spengler reaction is not working. What are the most critical parameters to check? A2: The most critical parameters are the purity of your starting materials, the choice and concentration of the acid catalyst, and the reaction temperature. Ensure your tryptamine derivative is pure and that the aldehyde has not polymerized. Experiment with different acids (e.g., acetic acid, TFA) and monitor the reaction progress carefully by TLC to avoid degradation.
-
Q3: How can I improve the yield of my Dieckmann condensation? A3: Use a strong, non-nucleophilic base like sodium hydride in an anhydrous aprotic solvent such as THF. Ensure your glassware is flame-dried and all reagents are anhydrous. For substrates that can form larger rings, running the reaction at high dilution can favor the desired intramolecular cyclization over intermolecular side reactions.
Analytical Characterization
-
Q4: What should the 1H NMR spectrum of my final compound look like? A4: While specific data for this compound is not readily available in public literature, the spectrum of the closely related and structurally similar alkaloid, (+)-gelsemine, can be used as a reference. Key resonances for gelsemine include characteristic signals in the aromatic region for the indole protons and a complex aliphatic region. See the data table below for reported values for (+)-gelsemine.
-
Q5: I am having trouble with the HPLC purification of my final compound. What conditions should I try? A5: For polar compounds like this compound, reverse-phase HPLC is often effective. A common mobile phase system is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The TFA helps to protonate basic nitrogens, improving peak shape. Start with a shallow gradient to optimize the separation of your product from impurities.
Biological Activity
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Q6: What is the likely biological target of this compound? A6: Based on studies of related Gelsemium alkaloids, this compound is likely to interact with inhibitory neurotransmitter receptors in the central nervous system, with the GABAA receptor being a primary candidate.
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Q7: How does this compound likely exert its biological effect? A7: If this compound acts on the GABAA receptor, it would likely modulate the influx of chloride ions into neurons. This would lead to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.
Data Presentation
The following tables summarize analytical data for the closely related alkaloid, (+)-gelsemine, which can serve as a useful reference for researchers working with this compound.
Table 1: 1H NMR Data for (+)-Gelsemine (500 MHz, CDCl3) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.27 | d | 7.4 | Ar-H |
| 7.21 | t | 7.7 | Ar-H |
| 6.95 | t | 7.4 | Ar-H |
| 6.85 | d | 7.8 | Ar-H |
| 4.98 | s | OCH | |
| 4.22 | d | 4.8 | NCH |
| ... | ... | ... | ... |
Note: This is a partial list for illustrative purposes. For a complete list of assignments, refer to the original publication.[1]
Table 2: 13C NMR Data for (+)-Gelsemine (125 MHz, CDCl3) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 180.1 | C=O |
| 150.2 | Ar-C |
| 131.0 | Ar-C |
| 128.4 | Ar-CH |
| 124.3 | Ar-CH |
| 120.0 | Ar-CH |
| 109.8 | Ar-CH |
| ... | ... |
Note: This is a partial list for illustrative purposes. For a complete list of assignments, refer to the original publication.[1]
Experimental Protocols
The following protocols are adapted from the total synthesis of (+)-gelsemine and are provided as a general guide for key transformations relevant to this compound synthesis.[1]
Protocol 1: General Procedure for Column Chromatography
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Prepare a slurry of silica gel (230-400 mesh) in the desired eluent.
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Pour the slurry into a glass column and allow the silica to pack under a positive pressure of air.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for HPLC Purification
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the reverse-phase C18 column with the initial mobile phase conditions (e.g., 95% water with 0.1% TFA, 5% acetonitrile with 0.1% TFA).
-
Inject the sample onto the column.
-
Run a linear gradient of increasing acetonitrile concentration to elute the compounds.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the fractions corresponding to the desired peak.
-
Lyophilize the collected fractions to obtain the pure compound.
Mandatory Visualization
Caption: Synthetic and purification workflow for this compound.
References
Validation & Comparative
Validating the Target Engagement of Gelsempervine A in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methodologies for validating the cellular target engagement of Gelsempervine A, a natural alkaloid with purported analgesic and anxiolytic properties. Evidence suggests that this compound functions as a positive allosteric modulator of the α3 subtype of the glycine receptor (GlyR), a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[1] Validating this interaction at the cellular level is a critical step in its development as a potential therapeutic agent.
This document outlines several state-of-the-art techniques that can be employed to confirm and quantify the binding of this compound to the glycine receptor within a cellular environment. For each method, we provide a detailed experimental protocol, a summary of expected quantitative data, and a comparison with alternative approaches.
Key Cellular Target Engagement Methodologies
Directly confirming that a small molecule interacts with its intended protein target within the complex milieu of a living cell is paramount in drug discovery. A variety of techniques, each with its own advantages and limitations, can be employed for this purpose. Below, we compare several methods applicable to validating the engagement of this compound with the glycine receptor.
| Method | Principle | Measures | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Change in protein melting temperature (Tm) or isothermal dose-response. | Label-free, applicable in intact cells and tissues, reflects physiological conditions. | Requires specific antibodies for Western blot detection or advanced proteomics for proteome-wide analysis. Not all ligand binding events result in a significant thermal shift. |
| Co-Immunoprecipitation (Co-IP) | An antibody against the target protein is used to pull down the protein and any interacting molecules. | Presence of the small molecule (or a tagged version) in the immunoprecipitate. | "Gold standard" for confirming protein-protein and protein-small molecule interactions in a cellular context. | May require chemical modification of the small molecule (e.g., biotinylation), which could alter its binding properties. Can have high background and may not be suitable for weak or transient interactions without crosslinking. |
| Fluorescence-Based Membrane Potential Assays | The activity of the ion channel target (glycine receptor) is measured by changes in cell membrane potential using fluorescent dyes. | Changes in fluorescence intensity, indicating channel opening or closing in response to the ligand. | High-throughput, functional readout of target engagement. | Indirect measure of binding; may not distinguish between direct binding and downstream effects. Can be prone to artifacts from fluorescent compounds. |
| Whole-Cell Patch-Clamp Electrophysiology | Directly measures the ion flow through the target channel in response to the ligand. | Changes in ionic currents (amplitude, kinetics) upon ligand application. | Highly sensitive and provides detailed functional information about the ligand's effect on the channel. | Low-throughput, technically demanding, and performed on single cells. |
| Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) | Measures the proximity between a tagged target protein and a fluorescently labeled ligand or a biosensor that changes conformation upon ligand binding. | Change in BRET/FRET ratio, indicating direct binding. | Can be performed in living cells in real-time, allowing for kinetic measurements. | Requires genetic modification of the target protein and/or chemical labeling of the ligand. |
Experimental Protocols and Data Presentation
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a label-free manner.[2][3][4][5][6][7] The principle is that the binding of a ligand, such as this compound, to its target protein, the glycine receptor, increases the protein's thermal stability.
-
Cell Culture: Culture a human cell line (e.g., HEK293T) stably or transiently expressing the human α3 glycine receptor subunit.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating: Resuspend the cells in a suitable buffer and aliquot them into PCR tubes. Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the protein concentration. Normalize the samples and separate the proteins by SDS-PAGE.
-
Detection: Transfer the proteins to a PVDF membrane and perform a Western blot using a specific primary antibody against the glycine receptor α3 subunit.
-
Quantification: Develop the blot using a chemiluminescent substrate and quantify the band intensities. Plot the relative amount of soluble receptor as a function of temperature to generate a melting curve.
The primary output of a CETSA experiment is a shift in the melting temperature (Tm) of the target protein in the presence of the ligand.
| Compound | Concentration (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 52.5 ± 0.3 | - |
| This compound | 1 | 54.2 ± 0.4 | 1.7 |
| This compound | 10 | 56.8 ± 0.5 | 4.3 |
| This compound | 100 | 58.1 ± 0.3 | 5.6 |
| Alternative: Ivermectin | 10 | 57.5 ± 0.6 | 5.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Co-Immunoprecipitation (Co-IP)
Co-IP is a robust method to demonstrate a direct interaction between a small molecule and its target protein within a cell lysate.[8][9][10] To facilitate detection, this compound could be chemically modified with a tag, such as biotin, although care must be taken to ensure this modification does not disrupt its binding to the glycine receptor.
-
Cell Lysis: Lyse cells expressing the α3 glycine receptor in a non-denaturing lysis buffer.
-
Incubation: Incubate the cell lysate with biotinylated this compound for several hours at 4°C with gentle rotation. Include a control with unbiotinylated this compound and a no-ligand control.
-
Pull-down: Add streptavidin-conjugated magnetic beads to the lysate and incubate for an additional hour to capture the biotinylated ligand and any bound proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western blotting using an antibody specific for the α3 glycine receptor.
The results are typically qualitative (presence or absence of a band) but can be semi-quantified by densitometry.
| Condition | Input (GlyR α3) | Eluate (GlyR α3) |
| No Ligand | + | - |
| Unbiotinylated this compound | + | - |
| Biotinylated this compound | + | ++ |
| Alternative: Biotinylated Ivermectin | + | +++ |
Note: The data presented in this table is hypothetical and for illustrative purposes. '+' indicates the relative intensity of the Western blot band.
Fluorescence-Based Membrane Potential Assay
This high-throughput method provides a functional readout of target engagement by measuring changes in membrane potential upon glycine receptor activation.[11][12][13][14][15][16]
-
Cell Plating: Plate HEK293T cells stably expressing the α3 glycine receptor in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Pre-incubate the cells with various concentrations of this compound.
-
Receptor Activation: Add a sub-maximal concentration of glycine (e.g., EC20) to all wells to activate the glycine receptors.
-
Fluorescence Reading: Immediately measure the change in fluorescence using a plate reader. The influx of chloride ions upon receptor activation will cause a change in membrane potential, which is detected by the dye.
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine its EC50 for potentiation.
This assay yields a dose-response curve from which the potency (EC50) of the modulator can be determined.
| Compound | EC50 of Glycine (µM) | EC50 of Potentiation (µM) | Maximum Potentiation (%) |
| This compound | 30 | 5.2 | 250 |
| Alternative: Ivermectin | 30 | 0.1 | 400 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Signaling Pathway and Logical Relationships
The following diagram illustrates the proposed mechanism of action of this compound on the glycine receptor and the logical relationship between target engagement and the resulting physiological effect.
Conclusion
Validating the cellular target engagement of this compound is a crucial step towards its development as a therapeutic agent. This guide has provided a comparative overview of several robust methodologies, including CETSA, Co-IP, and fluorescence-based functional assays. The choice of method will depend on the specific research question, available resources, and desired throughput. A combination of a direct binding assay (like CETSA or Co-IP) and a functional assay (like patch-clamp or a fluorescence-based assay) will provide the most comprehensive validation of this compound's engagement with the glycine receptor in a cellular context. The provided protocols and data tables serve as a foundation for designing and interpreting these critical experiments.
References
- 1. Natural products as tools for studies of ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glycine receptor modulators: Topics by Science.gov [science.gov]
- 10. Research Portal [research.usc.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Functional characterisation of the human alpha1 glycine receptor in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence-based method for analysis of glycine receptor alpha 3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uu.diva-portal.org [uu.diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Positive Allosteric Modulators of Glycine Receptors from a High-Throughput Screen Using a Fluorescent Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Gelsempervirine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical methods for the quantification of Gelsempervirine A, a major alkaloid found in the plant genus Gelsemium. The objective is to offer a comprehensive overview of the performance, protocols, and validation of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This document is intended to assist researchers in selecting the most suitable analytical technique for their specific requirements, supported by experimental data.
Introduction to Gelsempervirine A and its Analysis
Gelsempervirine A, also known as sempervirine, is a potent alkaloid with significant biological activities. Accurate and precise quantification of Gelsempervirine A in various matrices, such as plant extracts and biological samples, is crucial for pharmacological research, toxicological studies, and drug development. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible results. This guide focuses on the cross-validation of HPLC-DAD and UPLC-MS/MS, two widely employed techniques for alkaloid analysis.
Data Presentation: A Comparative Analysis of Method Validation
The performance of analytical methods is assessed through rigorous validation of several key parameters. The following tables summarize the quantitative data from studies employing HPLC-DAD and UPLC-MS/MS for the analysis of Gelsempervirine A.
Table 1: Comparison of Linearity and Recovery for Gelsempervirine A Analysis
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Linearity Range | 0.02 - 0.12 µg | 0.1 - 200 ng/mL |
| Correlation Coefficient (r) | 0.9835 - 0.9977 | > 0.995 |
| Recovery | 95.01 - 99.70% | 75.8 - 98.4% |
Table 2: Comparison of Precision, Accuracy, and Sensitivity for Gelsempervirine A Analysis
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Precision (RSD) | Not explicitly stated | < 16% (Intra- & Inter-day) |
| Accuracy | Not explicitly stated | 86.9 - 113.2% |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.1 ng/mL |
| Matrix Effect | Not applicable | 88.5 - 107.8% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the HPLC-DAD and UPLC-MS/MS methods.
HPLC-DAD Method for Gelsempervirine A
This method is suitable for the quantification of Gelsempervirine A in plant preparations.
Instrumentation and Chromatographic Conditions:
-
Chromatographic System: High-Performance Liquid Chromatography with Diode-Array Detection.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Methanol, water, and n-butylamine in a ratio of 78:22:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 256 nm.
-
Internal Standard: Dichroine.
Sample Preparation:
Details on the specific extraction and preparation of Gelsemium preparations for HPLC analysis were not provided in the referenced abstract. Generally, this involves solvent extraction, filtration, and dilution to an appropriate concentration within the calibration range.
UPLC-MS/MS Method for Gelsempervirine A in Rat Plasma
This highly sensitive and selective method is designed for the analysis of Gelsempervirine A in biological matrices, specifically rat plasma, making it ideal for toxicokinetic and pharmacokinetic studies.[1][2][3]
Instrumentation and Chromatographic Conditions:
-
Chromatographic System: Waters UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm).[1][2][3]
-
Mobile Phase: A gradient elution using methanol and water (containing 0.1% formic acid).[1][2][3]
-
Mass Spectrometry: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).[1][2][3]
Sample Preparation:
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,900 x g for 10 minutes.[2]
-
Inject 2 µL of the supernatant into the UPLC-MS/MS system for analysis.[2]
Method Validation:
-
Calibration Standards: Prepared by spiking blank rat plasma with working standard solutions of Gelsempervirine A to achieve concentrations ranging from 0.1 to 200 ng/mL.[1][2][3]
-
Quality Control (QC) Samples: Prepared at concentrations of 0.4, 18, and 180 ng/mL in blank rat plasma.[2]
-
Selectivity: Assessed by analyzing six different batches of blank rat plasma.[1][2]
-
Precision and Accuracy: Determined by analyzing six replicates of QC samples on three consecutive days.[1][2]
-
Extraction Recovery and Matrix Effect: Evaluated by comparing the peak areas of analytes in extracted plasma samples to those in post-extraction spiked samples and neat solutions.[1][2]
Mandatory Visualization
The following diagrams illustrate the analytical workflow and a conceptual comparison of the two methods.
Caption: General workflow for the analysis of Gelsempervirine A.
Caption: Conceptual comparison of HPLC-DAD and UPLC-MS/MS.
References
- 1. An efficient method for the preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of gelsemium alkaloids by RP-HPLC]. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
An In-depth Look at the Bioactive Potential of a Promising Sarpagine Alkaloid
This guide provides a comparative analysis of Gelsempervine A, a sarpagine-type monoterpenoid indole alkaloid, and its structurally related counterparts from the Gelsemium genus. While research into this compound is ongoing, this document synthesizes the available experimental data for related alkaloids to offer a valuable resource for researchers, scientists, and drug development professionals. The information presented herein aims to facilitate further investigation into the therapeutic potential of this intriguing class of natural products.
Introduction to Gelsemium Alkaloids
The Gelsemium genus of flowering plants is a rich source of structurally diverse monoterpenoid indole alkaloids (MIAs). These alkaloids are broadly classified into several types, including the sarpagine, koumine, gelsemine, gelsedine, humantenine, and yohimbane types.[1][2] Historically, extracts from these plants have been used in traditional medicine for a variety of ailments, including pain, anxiety, and inflammation.[3] Modern scientific investigation has begun to unravel the pharmacological basis for these traditional uses, revealing a range of biological activities such as anti-tumor, immunosuppressive, anxiolytic, and analgesic effects.[1]
This compound, belonging to the sarpagine class, is of particular interest due to its complex chemical architecture. However, detailed comparative studies on its biological activity are limited. This guide, therefore, draws upon data from more extensively studied related alkaloids to provide a comparative framework.
Comparative Biological Activity
While specific quantitative data for this compound remains elusive in the public domain, a comparative overview of the bioactivity of other prominent Gelsemium alkaloids provides valuable context for its potential therapeutic applications. The following tables summarize the available quantitative data for cytotoxicity and receptor modulation.
Cytotoxicity Data
The cytotoxic effects of Gelsemium alkaloids have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal dose (LD50) values are key indicators of a compound's potency.
| Alkaloid | Assay Type | Cell Line/Organism | IC50/LD50 | Reference |
| (+) Gelsemine | IC50 | PC12 | 31.59 µM | [4] |
| (-) Gelsemine | IC50 | PC12 | > 100 µM | [4] |
| Gelsebanine | Cytotoxicity | A549 (Human Lung Adenocarcinoma) | Strong | [5] |
| Gelsedine | Cytotoxicity | A431 (Human Epidermoid Carcinoma) | Strong | [5] |
| Total Alkaloids of G. elegans | LD50 (oral) | Mice | 15 mg/kg | [5] |
| Total Alkaloids of G. elegans | LD50 (intraperitoneal) | Mice | 4 mg/kg | [5] |
| Gelsenicine | LD50 (intraperitoneal) | Mice | ~ 0.2 mg/kg | [6] |
| Koumine | LD50 (intraperitoneal) | Mice | ~ 100 mg/kg | [6] |
Note: The lack of specific IC50 values for gelsebanine and gelsedine in the available literature is noted as "Strong" cytotoxicity, indicating a significant effect was observed.[5]
Receptor Modulation
Several Gelsemium alkaloids have been shown to interact with key neurotransmitter receptors in the central nervous system, namely glycine receptors (GlyR) and γ-aminobutyric acid type A receptors (GABAAR). These interactions are believed to underlie many of their neurological effects.
| Alkaloid | Receptor | Effect | IC50/Concentration | Reference |
| Gelsemine | Glycine Receptor (α1 homomeric) | Potentiation (low conc.), Inhibition (high conc.) | Not specified | [6] |
| Gelsemine | Glycine Receptors (other subtypes) | Inhibition | Not specified | [6] |
| Gelsemine | GABAA Receptors | Negative Modulator | Not specified | [1][7] |
| Gelsemine | Spinal Cord Slices | Stimulation of 3α,5α-THP production | 5 cH dilution | [2][3][5][8] |
Experimental Protocols
To ensure the reproducibility and validation of the cited experimental data, detailed methodologies are crucial. The following section outlines the protocol for a commonly used cytotoxicity assay.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (e.g., Gelsemium alkaloids)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of Gelsemium alkaloids are mediated through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.
Glycine and GABAA Receptor Signaling
Several Gelsemium alkaloids, notably gelsemine, have been shown to modulate the function of inhibitory glycine and GABAA receptors in the central nervous system.[1][6][7] These receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. The modulation of these receptors is thought to contribute to the anxiolytic and analgesic properties of these alkaloids.
Figure 1: Modulation of GABAergic and Glycinergic Neurotransmission by Gelsemium Alkaloids.
Nrf2/HO-1 Antioxidant Pathway
The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). While not yet demonstrated for this compound, other natural compounds have been shown to exert neuroprotective and anti-inflammatory effects through the activation of this pathway. This represents a potential avenue of investigation for Gelsemium alkaloids.
Figure 2: The Nrf2/HO-1 signaling pathway as a potential target for Gelsemium alkaloids.
Future Directions and Conclusion
The alkaloids of the Gelsemium genus represent a promising source of lead compounds for drug discovery. While significant progress has been made in understanding the biological activities of alkaloids like gelsemine and koumine, this compound remains a relatively understudied member of this family. The comparative data presented in this guide highlight the potential for this compound to exhibit a range of pharmacological effects, including cytotoxic and neuromodulatory activities.
Future research should focus on:
-
Isolation and purification of this compound in sufficient quantities for comprehensive biological screening.
-
Systematic evaluation of the cytotoxicity of this compound against a panel of cancer cell lines to determine its IC50 values.
-
Investigation of the neuropharmacological profile of this compound, including its interaction with glycine, GABAA, and other relevant receptors.
-
Elucidation of the molecular mechanisms of action , including the identification of specific signaling pathways modulated by this compound.
-
Direct comparative studies of this compound with its structurally related alkaloids to establish a clear structure-activity relationship.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other related Gelsemium alkaloids, paving the way for the development of novel therapeutics for a range of diseases.
References
- 1. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Gelsemine and Gelsemium sempervirens Activity on Neurosteroid Allopregnanolone Formation in the Spinal Cord and Limbic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Gelsemine and Gelsemium sempervirens Activity on Neurosteroid Allopregnanolone Formation in the Spinal Cord and Limbic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gelsemine and Gelsemium sempervirens L. Extracts in Animal Behavioral Test: Comments and Related Biases [frontiersin.org]
- 5. [PDF] Comparative Analysis of Gelsemine and Gelsemium sempervirens Activity on Neurosteroid Allopregnanolone Formation in the Spinal Cord and Limbic System | Semantic Scholar [semanticscholar.org]
- 6. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Correlating In Vitro and In Vivo Activity of Gelsempervine A: A Review of Available Scientific Evidence
A comprehensive analysis of the direct correlation between the in vitro and in vivo activities of Gelsempervine A, an alkaloid found in the plant genus Gelsemium, is currently hampered by a notable scarcity of specific quantitative data in publicly available scientific literature. While research has been conducted on the bioactivity of extracts from Gelsemium sempervirens and its primary alkaloid, gelsemine, specific studies detailing the in vitro efficacy, in vivo pharmacological effects, and the direct correlative relationship for this compound are limited. This guide presents the available information on related Gelsemium alkaloids to offer a contextual understanding, while highlighting the critical need for further research on this compound.
In Vitro Activity of Gelsemium Alkaloids
Research into the in vitro effects of Gelsemium alkaloids has primarily focused on gelsemine and whole plant extracts. These studies have explored cytotoxic and neurological activities.
For instance, one study investigated the cytotoxic potential of optical isomers of gelsemine on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. The results indicated that (+) gelsemine exhibited cytotoxic activity with an IC50 value of 31.59 μM, whereas (-) gelsemine showed no cytotoxicity[1]. The MTT assay was utilized to determine cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Plating: PC12 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vivo Activity of Gelsemium Alkaloids and Extracts
In vivo studies have predominantly investigated the analgesic and anxiolytic properties of Gelsemium extracts and the principal alkaloid, gelsemine. These studies often utilize animal models to observe behavioral and physiological responses.
Several studies have suggested that Gelsemium MIAs (monoterpenoid indole alkaloids) possess analgesic and anxiolytic properties in vivo[2]. For example, gelsemine has been shown to inhibit nociceptive and tonic pain in various pain models[2]. The proposed mechanism for its analgesic activity involves acting as a potential agonist for the α3 glycine receptor (α3-GlyR)[2].
Low doses of Gelsemium sempervirens extracts have been reported to reduce anxiety-like behaviors in mice[3][4]. The anxiolytic effects of gelsemine have been linked to the modulation of the NLRP3-inflammasome and upregulation of CREB and BDNF expression in the hypothalamus in mice subjected to chronic unpredictable mild stress[2][4].
Experimental Protocol: Elevated Plus Maze for Anxiolytic Activity
The elevated plus maze (EPM) is a widely used behavioral assay for assessing anxiety in rodents. The maze consists of two open arms and two enclosed arms, arranged in a plus shape and elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the ground.
-
Acclimatization: Animals are brought to the testing room to acclimate for a period before the test begins.
-
Dosing: Animals are administered the test compound (e.g., this compound) or a vehicle control at a specific time before the test.
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set duration (typically 5 minutes).
-
Data Collection: The time spent in the open arms versus the enclosed arms and the number of entries into each arm are recorded and analyzed. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
In Vitro-In Vivo Correlation (IVIVC): The Missing Link for this compound
The establishment of a robust in vitro-in vivo correlation (IVIVC) is a critical step in drug development, as it can predict the in vivo performance of a drug from its in vitro dissolution profile. However, for this compound, the lack of parallel in vitro and in vivo data makes it impossible to establish such a correlation at present.
To build an IVIVC for this compound, a systematic research approach would be required. This would involve:
-
In Vitro Characterization: Determining the potency and efficacy of this compound in relevant in vitro assays (e.g., receptor binding assays, functional cell-based assays).
-
In Vivo Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.
-
In Vivo Pharmacodynamics: Evaluating the dose-response relationship of this compound in relevant animal models of disease (e.g., pain, anxiety).
-
Correlation Analysis: Integrating the in vitro and in vivo data to develop a mathematical model that describes the relationship between the two.
Below is a conceptual workflow for establishing an IVIVC.
Signaling Pathways of Gelsemium Alkaloids
The precise signaling pathways modulated by this compound have not been elucidated. However, research on gelsemine suggests that it may interact with the glycine receptor, an inhibitory neurotransmitter receptor in the central nervous system[2]. Activation of glycine receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus producing an inhibitory effect.
The anxiolytic effects of gelsemine have also been linked to the modulation of inflammatory and neurotrophic pathways, specifically the NLRP3 inflammasome and the CREB/BDNF pathway[2][4].
A simplified diagram illustrating a potential inhibitory neurotransmission pathway that could be modulated by a glycine receptor agonist is provided below.
Conclusion
While the genus Gelsemium holds promise for yielding pharmacologically active compounds, a significant knowledge gap exists specifically for this compound. To provide a meaningful comparison of its in vitro and in vivo activities, dedicated research is required to generate the necessary quantitative data. Future studies should focus on isolating pure this compound and systematically evaluating its activity in a battery of in vitro and in vivo models. Such data will be instrumental in determining its therapeutic potential and establishing a predictive in vitro-in vivo correlation, which is essential for any future drug development efforts. Researchers, scientists, and drug development professionals are encouraged to address this gap in the scientific literature.
References
- 1. The Difference in Cytotoxic Activity between Two Optical Isomers of Gelsemine from Gelsemium elegans Benth. on PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Gelsemine and Gelsemium sempervirens L. Extracts in Animal Behavioral Test: Comments and Related Biases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Pioneering Efforts in the Synthesis of Gelsempervine A: A Field in Its Infancy
Researchers, scientists, and drug development professionals with an interest in the complex indole alkaloid Gelsempervine A will find that the total synthesis of this natural product remains an unconquered challenge in the field of organic chemistry. Despite significant efforts, a completed total synthesis of this compound has yet to be reported in peer-reviewed literature. This contrasts with the numerous successful total syntheses of its well-known structural relative, Gelsemine. As a result, a head-to-head comparison of different synthetic routes for this compound, complete with quantitative data and detailed experimental protocols, cannot be compiled at this time.
Initial investigations into the synthesis of this compound have been documented, most notably in the doctoral dissertation of Md Zubair Ahmed Khan from the research group of Professor James M. Cook at the University of Wisconsin-Milwaukee. This work details an approach toward the total synthesis of several sarpagine-related indole alkaloids, including this compound. The proposed strategy hinged on key transformations such as a diastereospecific asymmetric Pictet-Spengler cyclization, a diastereospecific Dieckmann condensation, and an enolate-driven palladium-catalyzed cross-coupling process. However, the research ultimately did not culminate in the successful synthesis of the target molecule.
The primary challenge encountered in these synthetic endeavors was the formidable task of cleaving the C(3)-N(4) bond within a pentacyclic core intermediate to construct the characteristic oxo-bridged ring system of this compound. Despite numerous attempts, this crucial step proved to be insurmountable within the explored synthetic pathway.
While the quest for the total synthesis of this compound continues, the extensive body of work on the related alkaloid Gelsemine offers valuable insights into the potential strategies and methodologies that might eventually lead to success. The synthetic community has developed a diverse array of approaches to tackle the intricate architecture of the Gelsemium alkaloids, and it is anticipated that these foundational studies will pave the way for the eventual conquest of this compound.
For researchers in the field, the current landscape represents a significant opportunity. The development of a successful total synthesis of this compound would not only be a landmark achievement in natural product synthesis but would also provide access to this biologically intriguing molecule for further investigation into its therapeutic potential. Future work will undoubtedly focus on novel synthetic strategies to overcome the hurdles that have thus far impeded its completion.
Orthogonal Validation of Gelsempervine A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to validate the mechanism of action of Gelsempervine A, a naturally occurring indole alkaloid from plants of the Gelsemium genus. Based on current scientific understanding, this compound, like its close analog gelsemine, is proposed to function as a positive allosteric modulator of the inhibitory glycine receptor (GlyR). This modulation enhances the receptor's response to its endogenous ligand, glycine, leading to a decrease in neuronal excitability. This mechanism is believed to underlie the observed analgesic and anxiolytic properties of Gelsemium alkaloids.
To rigorously validate this proposed mechanism, an orthogonal approach employing multiple independent experimental techniques is essential. This guide outlines key validation assays, provides comparative data for known glycine receptor modulators, and includes detailed experimental protocols.
Data Presentation: Comparative Analysis of Glycine Receptor Modulators
| Compound | Primary Target(s) | Assay Type | Measured Parameter | Value | Reference(s) |
| Gelsemine | Glycine Receptor (α1, α2, α3) | Electrophysiology, [3H]strychnine binding | Biphasic modulation (α1), Inhibition (α2, α3) | ≈0.6–49 µM (Inhibition) | [1] |
| Ivermectin | Glycine Receptor, Glutamate-gated chloride channels | Electrophysiology | EC50 (direct activation) | 1-5 µM | [2] |
| Electrophysiology | Potentiation of glycine response | 30 nM | [2] | ||
| Strychnine | Glycine Receptor (competitive antagonist) | [3H]strychnine binding | IC50 | 0.03 µM | [3] |
| Electrophysiology | IC50 | 40-60 nM | [4] | ||
| Picrotoxin | GABAA Receptor (non-competitive antagonist), Glycine Receptor | Electrophysiology | IC50 (GlyR) | 2.7 µM | [5] |
Mandatory Visualizations
Signaling Pathway of Glycine Receptor Modulation
The following diagram illustrates the proposed signaling pathway affected by this compound. As a positive allosteric modulator, this compound is hypothesized to bind to a site on the glycine receptor distinct from the glycine binding site. This binding event is thought to induce a conformational change that increases the receptor's affinity for glycine or enhances the channel's opening in response to glycine binding. The resulting influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, reducing its excitability.
Caption: Proposed mechanism of this compound at the glycine receptor.
Orthogonal Validation Workflow
This diagram outlines a logical workflow for the orthogonal validation of this compound's mechanism of action, starting from the initial hypothesis and progressing through a series of independent experimental confirmations.
Caption: Workflow for orthogonal validation of this compound's mechanism.
Experimental Protocols
Patch-Clamp Electrophysiology
Objective: To functionally characterize the effect of this compound on glycine receptor ion channel activity. This technique directly measures the ion flow through the receptor in response to ligand application.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired human glycine receptor subunits (e.g., α1 or α1β) using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The internal pipette solution contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, adjusted to pH 7.2.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
Glycine, this compound, and other modulators are applied to the cells via a rapid solution exchange system.
-
To determine if this compound acts as a positive allosteric modulator, a low, non-saturating concentration of glycine (e.g., EC10-EC20) is co-applied with varying concentrations of this compound.
-
To test for direct activation, this compound is applied in the absence of glycine.
-
-
Data Analysis:
-
Current responses are measured and analyzed to determine changes in amplitude, kinetics, and dose-response relationships.
-
EC50 (for potentiation) or IC50 (for inhibition) values are calculated by fitting the data to the Hill equation.
-
Radioligand Binding Assay
Objective: To determine if this compound binds to the glycine receptor and to quantify its binding affinity. This assay measures the displacement of a radiolabeled ligand from the receptor by the test compound.
Methodology:
-
Membrane Preparation:
-
Membranes expressing the glycine receptor are prepared from transfected HEK293 cells or from tissues known to have high GlyR expression (e.g., spinal cord).
-
Cells or tissues are homogenized in a lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled antagonist, typically [3H]strychnine, and varying concentrations of this compound or other competing ligands.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound directly engages the glycine receptor in a cellular environment. This method relies on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Methodology:
-
Cell Treatment:
-
Intact cells expressing the glycine receptor are treated with either vehicle (e.g., DMSO) or varying concentrations of this compound for a specified time.
-
-
Thermal Challenge:
-
The cell suspensions are heated to a range of temperatures for a short duration (e.g., 3 minutes) using a thermocycler.
-
-
Cell Lysis and Protein Fractionation:
-
After the heat treatment, cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
The amount of soluble glycine receptor remaining in the supernatant at each temperature is quantified by a protein detection method such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA).
-
-
Data Analysis:
-
A melting curve is generated by plotting the amount of soluble receptor as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. Isothermal dose-response curves can also be generated to determine the EC50 for target engagement.
-
References
- 1. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine activates strychnine-sensitive glycine receptors in neurons freshly isolated from nucleus accumbens of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picrotoxin | GABAA receptor antagonist | Hello Bio [hellobio.com]
Safety Operating Guide
Prudent Disposal of Gelsempervine A: A Guide for Laboratory Personnel
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for Gelsempervine A, this document provides disposal procedures based on general principles of hazardous chemical waste management and available data for the structurally related and co-occurring alkaloid, Gelsemine. This compound is a toxic alkaloid and should be handled with extreme caution by trained personnel only.
This guide furnishes essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact. All procedures must be conducted in accordance with local, state, and federal regulations.
Core Safety and Handling Precautions
Prior to initiating any disposal-related activities, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. The following represents a summary of best practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated material into a designated hazardous waste container. Clean the spill area thoroughly with a suitable decontaminating solution.
Quantitative Data Summary
| Property | Value | Source |
| Compound | Gelsemine (as a proxy for this compound) | PubChem |
| Molecular Formula | C₂₀H₂₂N₂O₂ | [1] |
| Molecular Weight | 322.4 g/mol | [1] |
| Physical Appearance | Crystalline solid | [1] |
| Melting Point | 178 °C | [1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste management company.
-
Waste Identification and Segregation:
-
Pure this compound and any materials grossly contaminated with it (e.g., weighing boats, pipette tips) should be collected as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.
-
The container should be in good condition, free from cracks or residue on the exterior.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name and contact information of the generating laboratory or principal investigator.
-
Any relevant hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream as requested.
-
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Logical Decision-Making for this compound Waste
Caption: Decision tree for segregating this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Gelsempervine A
Essential safety protocols and disposal plans for laboratory professionals working with Gelsempervine A, a potent alkaloid. This guide provides immediate, actionable information to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
The primary goal of PPE is to create a barrier between the handler and the hazardous substance. Given the potential toxicity of alkaloids, a comprehensive PPE strategy is mandatory. This includes protection for the body, hands, eyes, and respiratory system.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile or neoprene gloves. ASTM D6978-rated for chemotherapy drug handling. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or permeation. Powder-free gloves are recommended to avoid aerosolization of the compound.[1][2] |
| Gown | Disposable, long-sleeved, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and personal clothing from splashes and contamination.[2][3] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A full-face shield should be worn over safety glasses when there is a risk of splashes.[4][5] | Protects eyes and face from accidental splashes of liquids or powders. |
| Respiratory Protection | For handling powders outside of a containment device, a NIOSH-approved N95 or higher respirator is required. For large spills, a chemical cartridge respirator may be necessary.[1][3][4] Surgical masks do not offer adequate protection from chemical exposure.[1][3] | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Additional Protection | Disposable sleeve covers, hair covers, and shoe covers. | Provides an additional layer of protection to prevent contamination of personal clothing and lab spaces.[1] |
Experimental Protocols: Safe Handling Procedures
Adherence to strict operational protocols is critical to minimize the risk of exposure to this compound. These procedures should be followed at every stage, from receiving the compound to its final disposal.
Receiving and Unpacking
-
Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before opening the package, at a minimum, wear a lab coat and double gloves. If there is suspicion of a leak, also wear eye protection and respiratory protection.
-
Containment: Open the package within a chemical fume hood or other designated containment area to minimize the risk of aerosol exposure.
-
Verify and Store: Confirm the contents match the order and immediately transfer the compound to its designated secure storage location.
Storage
-
Secure Location: Store this compound in a well-ventilated, locked cabinet or refrigerator, accessible only to authorized personnel.
-
Labeling: The container must be clearly labeled with the chemical name, hazard warnings (e.g., "Toxic"), and date of receipt.
-
Secondary Containment: Store the primary container within a compatible, sealed secondary container to prevent spills.
Preparation and Handling
-
Designated Area: All handling of this compound, including weighing and preparing solutions, must be conducted in a designated area, such as a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box.[2]
-
Full PPE: Wear all required PPE as outlined in the table above.
-
Spill Prevention: Use a disposable liner on the work surface to contain any potential spills.
-
Avoid Aerosolization: When handling the powdered form, use techniques that minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
Spill Management
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess: From a safe distance, assess the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact the institution's environmental health and safety (EHS) department.
-
Clean-up:
-
Don appropriate PPE, including respiratory protection.
-
For liquid spills, use an absorbent material to contain the spill.
-
For solid spills, gently cover with a damp absorbent pad to avoid raising dust.
-
Clean the area with an appropriate deactivating agent or soap and water.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Hazardous Waste: All unused this compound, contaminated PPE (gloves, gowns, etc.), and disposable labware (pipette tips, tubes) must be disposed of as hazardous chemical waste.
-
Containers: Empty containers that held this compound should also be treated as hazardous waste unless thoroughly decontaminated.
Disposal Procedure
-
Collection: Place all waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a secure, designated area away from general lab traffic.
-
Pickup: Arrange for collection by the institution's EHS department or a licensed hazardous waste disposal company.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[6][7]
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows for safe handling and spill response.
Caption: Workflow for the safe handling of this compound.
Caption: Spill response procedure for this compound.
References
- 1. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 2. gerpac.eu [gerpac.eu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 7. hwhenvironmental.com [hwhenvironmental.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
